molecular formula C13H21NO2 B096974 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- CAS No. 19343-24-9

2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-

Numéro de catalogue: B096974
Numéro CAS: 19343-24-9
Poids moléculaire: 223.31 g/mol
Clé InChI: IMHNLBMRIAQKAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-, also known as 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-, is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-phenylmethoxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-11(2)14-8-13(15)10-16-9-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHNLBMRIAQKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338881
Record name 1-phenylmethoxy-3-(propan-2-ylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19343-24-9
Record name 1-phenylmethoxy-3-(propan-2-ylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"synthesis of 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-"

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Mechanistic Evaluation of 1-[(1-Methylethyl)amino]-3-(phenylmethoxy)-2-propanol: A Prototypical β-Amino Alcohol Building Block

Executive Summary

The synthesis of 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-2-propanol (commonly referred to as 1-(benzyloxy)-3-(isopropylamino)propan-2-ol, CAS: 56135-64-9) represents a foundational workflow in medicinal chemistry. As a prototypical 1[1], this compound serves as a critical building block for synthesizing β-adrenergic receptor antagonists (β-blockers) and studying chiral active pharmaceutical ingredients (APIs). This whitepaper details the retrosynthetic logic, exact self-validating experimental protocols, and the mechanistic causality behind its two-step synthesis.

Retrosynthetic Analysis & Chemical Logic

The retrosynthetic disconnection of 1-(benzyloxy)-3-(isopropylamino)propan-2-ol naturally cleaves the C–N and C–O bonds flanking the central chiral carbon, pointing towards an epoxide intermediate. The chemical logic dictates a highly efficient two-step sequence:

  • Etherification/Epoxidation: The reaction of benzyl alcohol with epichlorohydrin to form benzyl glycidyl ether.

  • Regioselective Aminolysis: The ring-opening of the epoxide by isopropylamine.

Causality of Reagent Selection: Epichlorohydrin is selected as the C3 linchpin due to its dual electrophilic sites (an alkyl chloride and an epoxide). By exploiting the differential reactivity of these sites under biphasic basic conditions, we can drive an initial O-alkylation followed by an intramolecular ring closure, effectively transferring the epoxide moiety to the benzyl scaffold[2].

Experimental Protocols & Self-Validating Workflows

Step 1: Synthesis of Benzyl Glycidyl Ether via Phase-Transfer Catalysis

The initial step involves the O-alkylation of benzyl alcohol. To achieve high conversion and suppress the aqueous hydrolysis or polymerization of epichlorohydrin, a 2[2] system is employed.

  • Mechanistic Causality: A biphasic system (aqueous NaOH and toluene) utilizing tetrabutylammonium bromide (TBAB) facilitates the transfer of the hydroxide ion into the organic phase. This deprotonates the benzyl alcohol, generating a highly nucleophilic alkoxide that attacks the terminal carbon of epichlorohydrin. Subsequent intramolecular SN​2 displacement of the chloride ion regenerates the epoxide.

  • Protocol:

    • Charge a jacketed reactor with Benzyl Alcohol (1.0 eq), Epichlorohydrin (3.0 eq), and TBAB (0.05 eq) in toluene (3 volumes). Note: A 3.0 eq excess of epichlorohydrin is critical to statistically prevent the dimerization of the product into a di-ether.

    • Add 50% w/w aqueous NaOH (1.5 eq) dropwise while maintaining the internal temperature strictly below 25°C to prevent thermal degradation and side-reactions.

    • Stir the biphasic mixture vigorously for 4–6 hours.

    • Self-Validation (In-Process Control): Sample the organic layer and analyze via GC-MS. The reaction is validated as complete when the benzyl alcohol peak is <1% AUC.

    • Quench with water, separate the phases, wash the organic phase to a neutral pH, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Regioselective Aminolysis (Ring-Opening)

The second step is the nucleophilic ring-opening of benzyl glycidyl ether by isopropylamine to yield the 3[3].

  • Mechanistic Causality: Epoxide ring-opening with amines is highly 4[4] under neutral or basic conditions. The sterically bulky isopropylamine preferentially attacks the less hindered terminal carbon (C3) of the epoxide via an SN​2 mechanism, yielding the desired secondary amine rather than the primary amine regioisomer. To prevent the newly formed secondary amine from attacking another epoxide molecule (bis-alkylation), a large stoichiometric excess of isopropylamine is utilized.

  • Protocol:

    • Dissolve the crude benzyl glycidyl ether (1.0 eq) in methanol (2 volumes).

    • Add Isopropylamine (5.0 eq). Note: The large excess acts as both a reactant and a thermodynamic sink to prevent over-alkylation.

    • Heat the mixture to a mild reflux (approx. 45–50°C) for 12 hours.

    • Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The complete disappearance of the UV-active epoxide spot confirms total conversion.

    • Remove excess isopropylamine and solvent under reduced pressure. Purify via crystallization by dissolving the crude base in diethyl ether and bubbling anhydrous HCl gas to precipitate the product as a white crystalline hydrochloride salt.

Quantitative Data & Analytical Characterization

The following table summarizes the stoichiometric ratios, thermodynamic controls, and expected analytical outcomes for a self-validating synthetic run.

Reaction StepStoichiometry (Substrate : Reagent)Temp (°C)Time (h)Expected Yield (%)IPC Method
1. Epoxidation Benzyl Alcohol (1.0) : Epichlorohydrin (3.0)< 254 - 685 - 90GC-MS (<1% SM)
2. Aminolysis Benzyl Glycidyl Ether (1.0) : Isopropylamine (5.0)45 - 501292 - 95TLC (Ninhydrin)

Mechanistic Pathways & Workflows

Workflow A Benzyl Alcohol + Epichlorohydrin B Phase Transfer Catalysis (NaOH, TBAB, <25°C) A->B C Benzyl Glycidyl Ether (Intermediate) B->C D Isopropylamine (5.0 eq Excess, 45°C) C->D E 1-(Benzyloxy)-3-(isopropylamino)propan-2-ol (Target β-Amino Alcohol) D->E

Synthetic workflow from benzyl alcohol to the target β-amino alcohol.

Mechanism Nuc Isopropylamine (Nucleophile) TS Transition State (SN2 at C3) Nuc->TS Attack at less hindered carbon Epox Benzyl Glycidyl Ether (Electrophile) Epox->TS Ring strain release Prod β-Amino Alcohol (Regioselective Product) TS->Prod Proton transfer

Regioselective SN2 epoxide ring-opening mechanism by isopropylamine.

References

  • 1-(Benzyloxy)-3-(isopropylamino)-2-propanol - Chemical Substance Information NextSDS URL:[Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols Chemical Communications (RSC Publishing) URL:[Link]

  • Continuous and convergent access to vicinyl amino alcohols Chemical Communications (RSC Publishing) URL:[Link]

Sources

2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- (CAS 56135-64-9): A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Significance

The compound 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- , more commonly referred to in synthetic literature as 1-(benzyloxy)-3-(isopropylamino)propan-2-ol , is a highly privileged chiral building block in pharmaceutical chemistry. Typically isolated and utilized as its stable hydrochloride salt (CAS: 56135-64-9) 1, this intermediate is foundational to the development of aryloxypropanolamine β-adrenergic receptor antagonists (beta-blockers) 2.

By providing a pre-installed isopropylamine moiety and a selectively deprotectable benzyloxy ether, this molecule allows researchers to bypass the traditional, often low-yielding, late-stage amination of epoxides. This whitepaper details the mechanistic synthesis, stereochemical nuances, and advanced application strategies of this critical intermediate.

Chemical Identity & Physicochemical Properties

To ensure rigorous tracking in drug development workflows, the core quantitative identity of the commercial hydrochloride salt is summarized below.

Table 1: Chemical Identity & Physicochemical Properties

PropertyValue
IUPAC Name 1-(Benzyloxy)-3-(isopropylamino)propan-2-ol hydrochloride
Systematic Name 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-, hydrochloride
CAS Registry Number 56135-64-9
Molecular Formula C₁₃H₂₂ClNO₂
Molecular Weight 259.77 g/mol
Commercial Purity Standard ≥ 95% 1

Mechanistic Pathway: Stereospecific Epoxide Ring Opening

The synthesis of 1-(benzyloxy)-3-(isopropylamino)propan-2-ol relies on the regioselective and stereospecific S_N2 ring opening of Benzyl Glycidyl Ether (BGE) by isopropylamine 3.

The Cahn-Ingold-Prelog (CIP) Priority Inversion Phenomenon

A critical piece of stereochemical causality that often confuses junior chemists is the apparent "inversion" of stereochemistry from (R)-BGE to the (S)-alcohol product. Because the nucleophile (isopropylamine) attacks the less sterically hindered terminal carbon (C1) of the epoxide, no bonds to the chiral center (C2) are broken .

However, the CIP priorities of the substituents change:

  • In the (R)-epoxide , the epoxide oxygen path (C1) has a higher priority than the benzyloxy path (C3) because the epoxide oxygen is bound to C2, whereas the benzyloxy oxygen is bound to a benzyl carbon.

  • In the (S)-product , the newly formed -CH2-NH-iPr group (Nitrogen, atomic number 7) has a lower priority than the -CH2-O-Bn group (Oxygen, atomic number 8).

Because the relative priorities of the C1 and C3 groups swap, the nomenclature shifts from (R) to (S), despite absolute spatial retention at the chiral center 3.

Synthesis BGE (R)-Benzyl Glycidyl Ether Intermediate SN2 Transition State BGE->Intermediate Ring Opening IPA Isopropylamine IPA->Intermediate Nucleophilic Attack Product (S)-1-(Benzyloxy)-3- (isopropylamino)propan-2-ol Intermediate->Product Priority Inversion

Figure 1: S_N2 ring opening of (R)-BGE by isopropylamine yielding the (S)-alcohol.

Experimental Protocol: Self-Validating Synthesis Workflow

To achieve high enantiomeric excess (e.e.), the following protocol leverages kinetic control and self-validating isolation techniques.

Objective: Synthesize (S)-1-(benzyloxy)-3-(isopropylamino)propan-2-ol hydrochloride.

Step-by-Step Methodology:

  • Initialization: Dissolve (R)-benzyl glycidyl ether (1.0 eq) in anhydrous methanol to achieve a 0.5 M concentration in a round-bottom flask.

  • Nucleophilic Addition: Cool the vessel to 0 °C. Add isopropylamine (5.0 eq) dropwise. Causality: The massive stoichiometric excess of isopropylamine is critical; it statistically suppresses the secondary amine product from acting as a nucleophile, thereby preventing the formation of unwanted bis-alkylated tertiary amine byproducts.

  • Propagation: Gradually warm the mixture to room temperature, then heat to 50 °C for 14 hours. Causality: Mild heating ensures complete kinetic conversion while minimizing thermal degradation of the epoxide.

  • Workup: Concentrate the reaction mixture under reduced pressure to completely remove the methanol and the volatile unreacted isopropylamine.

  • Salt Formation (Self-Validating Step): Dissolve the resulting crude free base oil in anhydrous diethyl ether. Introduce anhydrous HCl gas (or 2M ethereal HCl) dropwise. Causality: The immediate precipitation of a white crystalline solid acts as a self-validating visual indicator of successful amine synthesis, effectively separating the basic product from any unreacted neutral epoxide or benzyloxy impurities.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the target hydrochloride salt (CAS: 56135-64-9) [[4]]().

Table 2: Stereochemical Yield and Enantiomeric Excess

Starting MaterialNucleophileProductExpected Yield (%)Expected e.e. (%)
(R)-Benzyl Glycidyl EtherIsopropylamine(S)-1-(Benzyloxy)-3-(isopropylamino)propan-2-ol> 85%> 98%
(S)-Benzyl Glycidyl EtherIsopropylamine(R)-1-(Benzyloxy)-3-(isopropylamino)propan-2-ol> 85%> 98%

Data summarized based on established stereospecificity of epoxide S_N2 reactions [[3]]().

Advanced Applications: The Oxazolidinone Protection Strategy

In drug development, directly coupling a target phenol to this intermediate is complicated by the presence of a reactive secondary amine and a secondary alcohol. To solve this, chemists employ an elegant oxazolidinone protection strategy 5.

  • Protection: The free base of 1-(benzyloxy)-3-(isopropylamino)propan-2-ol is reacted with phosgene or diethyl carbonate. This bridges the secondary alcohol and amine into a stable, cyclic oxazolidinone ring.

  • Debenzylation: The benzyloxy ether is cleaved via catalytic hydrogenolysis (Pd/C, H₂), revealing a primary alcohol.

  • Etherification: The newly freed primary alcohol undergoes a Mitsunobu reaction or S_NAr coupling with a target aryl group (e.g., to form analogues of Bisoprolol or Betaxolol) 2.

  • Deprotection: Strong base hydrolysis opens the oxazolidinone ring, simultaneously regenerating the required secondary alcohol and isopropylamine pharmacophores of the final β-blocker.

Application Start 1-(Benzyloxy)-3-(isopropylamino)propan-2-ol Protect Oxazolidinone Formation Start->Protect Debenzyl Pd/C Hydrogenolysis Protect->Debenzyl Etherify Aryl Coupling (Mitsunobu/SNAr) Debenzyl->Etherify Deprotect Base Hydrolysis Etherify->Deprotect BetaBlocker Target β-Blocker Drug Deprotect->BetaBlocker

Figure 2: Oxazolidinone protection strategy for β-blocker synthesis.

References

  • [1] AChemBlock. 1-(benzyloxy)-3-(isopropylamino)propan-2-ol hydrochloride 95%. 1

  • [4] ChemicalBook. 1-(BENZYLOXY)-3-(ISOPROPYLAMINO)PROPAN-2-OL HYDROCHLORIDE (CAS 56135-64-9). 4

  • [5] European Patent Office (EPO). Patent 3143059: Catalysts for the Synthesis of Oxazolidinone Compounds.5

  • [3] BenchChem. Benzyl Glycidyl Ether | High-Purity RUO. 3

  • [2] ResearchGate. A convenient synthesis of the enantiomerically pure β-blocker (S)-betaxolol using hydrolytic kinetic resolution. 2

Sources

Beyond Antagonism: The Mechanistic Paradigm of Novel β-Blockers in Cardiovascular Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the pharmacological utility of β -adrenergic receptor ( β AR) antagonists—commonly known as β -blockers—was attributed solely to their ability to competitively inhibit catecholamine-induced, G-protein-mediated signaling. However, the advent of third-generation novel β -blockers has triggered a paradigm shift in cardiovascular drug development. Molecules such as carvedilol and nebivolol are no longer viewed merely as competitive antagonists; they are pleiotropic agents and biased agonists . By selectively blocking cardiotoxic Gαs​ pathways while simultaneously stimulating cardioprotective β -arrestin pathways or inducing nitric oxide (NO) release, these novel agents offer superior clinical profiles. This whitepaper dissects the molecular mechanisms, quantitative pharmacodynamics, and experimental validation of these novel β -blockers.

The Molecular Mechanics of Biased Agonism

Historically, G-protein-coupled receptors (GPCRs) like the β1​ AR and β2​ AR were modeled as simple on/off switches. We now understand that GPCRs exist in an ensemble of conformational states. Biased agonism (or functional selectivity) occurs when a ligand stabilizes a specific receptor conformation that preferentially engages one intracellular transducer over another[1].

In the context of heart failure, chronic activation of the Gαs​ -adenylyl cyclase-cAMP pathway by endogenous catecholamines is highly cardiotoxic, leading to cardiomyocyte apoptosis and maladaptive remodeling. Conversely, the recruitment of β -arrestins—historically thought only to desensitize receptors—actually acts as an independent signaling scaffold that promotes cell survival and cardioprotection[1]. Novel β -blockers exploit this bifurcation.

Carvedilol: The Archetypal β -Arrestin Biased Ligand

Carvedilol is a non-selective β -blocker and α1​ -antagonist, but its true mechanistic brilliance lies in its intracellular signaling profile. Carvedilol acts as an inverse agonist at the Gαs​ pathway, effectively silencing cAMP production. Simultaneously, it acts as an agonist for β -arrestin recruitment[2].

Once recruited to the β AR, β -arrestin serves as a scaffold to transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the downstream phosphorylation and activation of ERK1/2[2]. This G-protein-independent signaling cascade directly promotes cardiomyocyte survival. Furthermore, recent in vivo models have demonstrated that carvedilol's β -arrestin-biased signaling extends beyond the heart, actively enhancing skeletal muscle contractility via β -arrestin 1, a feature absent in classical β -blockers[3].

Nebivolol: Dual-Action Vasodilation and Receptor Bias

Nebivolol is a third-generation, highly selective β1​ -blocker distinguished by its profound vasodilatory properties. Its mechanism of action is highly pleiotropic:

  • β3​ -Adrenergic Agonism : Nebivolol acts as an agonist at endothelial β3​ receptors, triggering the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO release[4].

  • ATP Efflux Mechanism : Nebivolol induces the relaxation of microvasculature through a mechanosensitive ATP efflux pathway, which subsequently stimulates P2Y-purinoceptors to mediate further NO release from endothelial cells[5].

  • GRK/ β -Arrestin Bias : Similar to carvedilol, nebivolol has been validated as a G-protein-coupled receptor kinase (GRK)/ β -arrestin biased agonist, promoting receptor internalization and ERK1/2 activation without stimulating G-protein pathways[6].

Quantitative Pharmacodynamics

To contextualize the evolutionary leap of novel β -blockers, we must compare their functional efficacies against classical agents. The table below summarizes the divergent signaling profiles of these compounds.

DrugGenerationReceptor Selectivity Gαs​ Pathway Activity β -Arrestin Pathway ActivityPrimary Vasodilatory Mechanism
Propranolol FirstNon-selective ( β1​ , β2​ )Inverse AgonistAntagonistNone
Metoprolol Second β1​ -selectiveInverse AgonistAntagonistNone
Carvedilol ThirdNon-selective ( β1​ , β2​ , α1​ )Inverse AgonistBiased Agonist α1​ blockade
Nebivolol ThirdHighly β1​ -selectiveInverse AgonistBiased Agonist β3​ agonism, ATP efflux NO

Visualization of Biased Signaling Pathways

The following diagram illustrates the conformational bifurcation induced by carvedilol at the β1​ -Adrenergic Receptor, highlighting the suppression of cardiotoxicity and the promotion of cell survival.

G Ligand Carvedilol (Biased Ligand) Receptor β1-Adrenergic Receptor Ligand->Receptor G_Protein Gαs Protein (Blocked) Receptor->G_Protein Inverse Agonism Arrestin β-Arrestin 2 (Recruited) Receptor->Arrestin Biased Agonism cAMP cAMP Accumulation G_Protein->cAMP Toxicity Apoptosis / Cardiotoxicity cAMP->Toxicity EGFR EGFR Transactivation Arrestin->EGFR ERK ERK1/2 Phosphorylation EGFR->ERK Survival Cardioprotection ERK->Survival

Bifurcated signaling of β1-AR by carvedilol, highlighting β-arrestin bias over Gαs blockade.

Experimental Methodologies for Validating Biased Agonism

As a Senior Application Scientist, establishing a robust, self-validating assay pipeline is critical when classifying a novel compound as a "biased agonist." A false positive in β -arrestin recruitment can easily occur due to off-target kinase activation. The following multiplexed protocol isolates and quantifies true functional selectivity.

Protocol: Multiplexed Validation of β -Arrestin Biased Agonism

Objective : To quantify the divergence between Gαs​ inhibition and β -arrestin-2 recruitment in vitro.

Step 1: Cell Line Engineering & Preparation

  • Action : Stably transfect HEK293 cells with β1​ -AR tagged with Renilla luciferase (Rluc) and β -arrestin-2 tagged with Yellow Fluorescent Protein (YFP).

  • Causality : Utilizing a Bioluminescence Resonance Energy Transfer (BRET) system allows for real-time, live-cell monitoring of protein-protein interactions without the disruptive artifacts of cell lysis. Stable transfection ensures a consistent stoichiometric ratio of receptor to effector, which is mathematically critical for reproducible ratiometric readouts.

Step 2: Gαs​ Pathway Interrogation (cAMP Assay)

  • Action : Pretreat cells with the phosphodiesterase inhibitor IBMX (500 μ M) for 30 minutes, followed by ligand stimulation (e.g., Carvedilol vs. Isoproterenol) for 15 minutes. Measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

  • Causality : IBMX prevents the rapid enzymatic degradation of cAMP, allowing the secondary messenger to accumulate to detectable levels. TR-FRET provides a high-throughput, low-background quantification to definitively prove Gαs​ inverse agonism.

Step 3: β -Arrestin Recruitment Quantification (BRET Assay)

  • Action : Add the cell-permeable luciferase substrate Coelenterazine-h (5 μ M) 10 minutes prior to ligand addition. Measure luminescence at 480 nm (Rluc) and 530 nm (YFP) continuously for 45 minutes.

  • Causality : Coelenterazine-h is selected over native coelenterazine due to its higher quantum yield and superior stability. The kinetic measurement is essential because β -arrestin recruitment is highly transient; a single end-point assay risks missing the peak interaction time ( Tmax​ ), which varies wildly between different biased ligands.

Step 4: Downstream Kinase Activation (Phospho-ERK1/2 Western Blot)

  • Action : Lyse cells in RIPA buffer heavily supplemented with phosphatase inhibitors (NaF, Na3​VO4​ ). Perform SDS-PAGE and immunoblot with anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK antibodies.

  • Causality : Phosphatase inhibitors are mandatory to preserve the transient phosphorylation state of ERK1/2 during lysis. Normalizing phospho-ERK to total-ERK ensures that observed signal changes are due to kinase activation rather than variations in total protein loading.

Step 5: Self-Validation Checkpoint (Trustworthiness)

  • Action : Run a parallel Phospho-ERK assay using a β -arrestin CRISPR-Cas9 knockout cell line, or pre-treat wild-type cells with the GRK2/3 inhibitor Cmpd101.

  • Causality : If the ERK1/2 phosphorylation signal persists despite GRK inhibition or β -arrestin ablation, the signal is an artifact of off-target kinase activation (e.g., via Gβγ subunits or alternative receptor cross-talk) rather than true β -arrestin biased agonism. This self-validating negative control ensures the absolute integrity of the mechanistic claim.

Conclusion

The transition from first-generation competitive antagonists to third-generation biased agonists represents a triumph of rational drug design. By understanding that GPCRs are not binary switches but complex allosteric machines, researchers have unlocked therapies like carvedilol and nebivolol. These drugs decouple the necessary therapeutic blockade of cardiotoxic G-protein signaling from the beneficial, life-extending properties of β -arrestin recruitment and localized NO production. Future drug development must continue to leverage biased agonism to engineer hyper-targeted cardiovascular therapeutics with near-zero off-target profiles.

References

  • Wisler, J. W., et al. "A unique mechanism of β -blocker action: Carvedilol stimulates β -arrestin signaling." Proceedings of the National Academy of Sciences,[Link][2]

  • Erickson, J. R., et al. "The β -blocker Nebivolol Is a GRK/ β -arrestin Biased Agonist." PLOS One,[Link][6]

  • Kalinowski, L., et al. "Third-Generation β -Blockers Stimulate Nitric Oxide Release From Endothelial Cells Through ATP Efflux." American Heart Association Journals,[Link][5]

  • Kim, J., et al. "The β -arrestin-biased β -adrenergic receptor blocker carvedilol enhances skeletal muscle contractility." Proceedings of the National Academy of Sciences,[Link][3]

  • DeWire, S. M., et al. "Biased agonism at β -adrenergic receptors." PMC - NIH,[Link][1]

  • Mo, Z., et al. "Nebivolol: Does the key lie in β 3 agonism?" OAText,[Link][4]

Sources

"solubility and stability of propranolol derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Propranolol Derivatives: A Technical Guide on Solubility and Stability Optimization

Introduction

Propranolol is a foundational non-selective beta-adrenergic receptor antagonist utilized widely for hypertension, arrhythmias, and anxiety. Despite its clinical efficacy, the parent drug suffers from high lipophilicity and extensive first-pass hepatic metabolism, leading to highly variable and low oral bioavailability[1]. To circumvent these pharmacokinetic bottlenecks, researchers have engineered various propranolol derivatives and prodrugs. This whitepaper provides an in-depth mechanistic analysis of the solubility and stability profiles of these derivatives, equipping drug development professionals with actionable, self-validating protocols for preformulation assessment.

Part 1: Solubility Engineering and Assessment

Mechanistic Causality of Solubility Enhancements

Propranolol hydrochloride naturally exhibits high solubility in highly acidic media (pH 1.2) but poses formulation challenges when transitioning to neutral or alkaline physiological environments[2]. To manipulate the hydrophilic-lipophilic balance (HLB) and enhance aqueous solubility, advanced prodrug approaches have been developed. For instance, 3 (e.g., [Val]-propranolol) have been synthesized to target specific enzymatic cleavage[3]. The causality behind their success lies in the introduction of ionizable amino acid moieties, which facilitate robust hydration. These derivatives demonstrate a 60- to 205-fold increase in aqueous solubility compared to the poorly soluble parent free base, particularly at lower pH levels[3].

Self-Validating Protocol: Equilibrium Solubility via the Shake-Flask Method

To accurately classify these derivatives under the Biopharmaceutics Classification System (BCS), the 2 remains the definitive standard[2]. The strict temperature control in this protocol is not arbitrary; it is governed by thermodynamics. Literature indicates that a mere 12°C shift (from 25°C to 37°C) can alter solubility by 0.13 log units, making precise thermal regulation a critical self-validating parameter for reproducible data[4].

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount of the propranolol derivative (approximately 10% above the estimated saturation point) into 10 mL glass flasks to ensure a continuous solid-liquid equilibrium[4].

  • Media Addition: Add 10.0 mL of the targeted physiological buffer (e.g., Simulated Gastric Fluid pH 1.2, Acetate Buffer pH 4.5, or Simulated Intestinal Fluid pH 6.8)[2].

  • Incubation: Place the flasks in an incubator equipped with an orbital agitation platform. Set the rotation speed to 100 rpm and strictly maintain the temperature at 37 ± 1 °C[2].

  • Equilibration: Agitate for 24 to 48 hours. The visual presence of excess solid confirms that saturation has been achieved[2].

  • Separation: Vacuum filter the solution through a 0.45 µm PVDF syringe filter. Critical Step: Discard the first few milliliters of the filtrate to prevent drug adsorption artifacts on the filter membrane[5].

  • Quantification: Analyze the filtrate using a validated UV-spectrophotometry or RP-HPLC method (e.g., detection at 290 nm for propranolol)[6].

ShakeFlaskWorkflow N1 1. Weigh Excess Compound (10% Above Saturation) N2 2. Add Physiological Buffers (pH 1.2, 4.5, 6.8) N1->N2 N3 3. Orbital Agitation (100 rpm, 37 ± 1 °C) N2->N3 N4 4. Equilibration (24 - 48 Hours) N3->N4 N5 5. Filtration / Centrifugation (0.45 µm PVDF) N4->N5 N6 6. RP-HPLC / UV Quantification N5->N6

Step-by-step workflow for the Shake-Flask equilibrium solubility method.

Data Presentation: Solubility Profiles
CompoundMedia / pHAqueous Solubility (mg/mL)Fold Increase vs Parent
Propranolol HClWater (pH ~5.5)~50.0N/A
Propranolol (Free Base)PBS (pH 7.4)0.02N/A
[Val]-Propranolol ProdrugBuffer (pH 5.0)15.40~205x
[Val]-Propranolol ProdrugPBS (pH 7.4)1.21~60x

Part 2: Stability Profiles and Degradation Kinetics

Chemical and Metabolic Stability Mechanisms

The stability of propranolol derivatives is dictated by both their susceptibility to chemical degradation in formulation and their enzymatic metabolism in vivo.

  • Chemical Instability (Intramolecular Aminolysis): Ester prodrugs of propranolol frequently suffer from chemical instability in aqueous media. At physiological pH (7.4) and above, the unprotonated secondary amino group acts as an internal nucleophile. This triggers an 1, leading to rapid hydrolysis back to the parent drug[1].

  • Metabolic Stability (Fluorination): To combat rapid hepatic clearance, 7 have been synthesized[7]. Incorporating fluorine at the isopropylamine moiety significantly decreases CYP2D6-mediated N-dealkylation. The causality here is driven by a modulation of the enzyme-substrate binding affinity ( Km​ ), lowering the steady-state concentration of the bound drug, rather than purely altering the catalytic turnover rate ( kcat​ )[7].

DegradationPathways N1 Propranolol Ester Prodrug N2 Aqueous Media (pH > 7.4) Unprotonated Amine N1->N2 N3 Intramolecular Aminolysis (O->N Acyl Transfer) N2->N3 N4 Parent Propranolol N3->N4 N5 Hepatic CYP2D6 Metabolism N4->N5 N6 N-Dealkylation & Hydroxylation N5->N6 N7 Fluorinated Derivative (Increased Stability) N7->N5 Decreased Affinity (Km)

Chemical and metabolic degradation pathways of propranolol derivatives.

Self-Validating Protocol: Stability-Indicating Forced Degradation (ICH Q1A)

To ensure that an analytical method is truly "stability-indicating," researchers must force the degradation of the API. The goal is to yield 10-20% degradation, validating that the RP-HPLC method can resolve the parent peak from all degradation products without co-elution interference[8].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a standard stock solution of the propranolol derivative (e.g., 100 µg/mL in methanol)[8].

  • Acid Hydrolysis: Mix 5 mL of the stock with 5 mL of 0.1 N HCl. Reflux at 70°C for 35 hours. Self-Validation Step: Neutralize the mixture with 0.1 N NaOH prior to HPLC injection to protect the column and ensure consistent ionization[8],[5].

  • Alkaline Hydrolysis: Mix 5 mL of the stock with 5 mL of 0.1 N NaOH. Reflux at 70°C for 35 hours. Neutralize with 0.1 N HCl[8],[5].

  • Oxidative Stress: Treat 5 mL of the stock with 5 mL of 3% to 6% H2​O2​ at room temperature for 30 minutes to 35 hours (depending on derivative resilience)[5].

  • Photolytic Degradation: Expose the sample in a photostability chamber to UV light for 4 days (minimum 1.2 million lux hours and 200 watt-hours/m²)[5].

  • Analysis: Inject neutralized, filtered samples into the HPLC (e.g., C18 column, Methanol:Phosphate buffer pH 7 [70:30], detection at 221-240 nm). Ensure peak purity and resolution between the parent drug and degradants[8].

Data Presentation: Forced Degradation Profile of Propranolol
Stress ConditionReagent / EnvironmentTime / TempSusceptibility / Degradation
Acidic0.1 N HCl35 hrs @ 70°CHighly Stable (< 5% degradation)
Alkaline0.1 N NaOH35 hrs @ 70°CSusceptible (Alkaline hydrolysis)
Oxidative3% - 6% H2​O2​ 30 min - 35 hrsHighly Susceptible (Oxidation)
PhotolyticUV Light (1.2M lux hrs)4 days @ RTStable
ThermalDry Heat48 hrs @ 70°CStable

Conclusion

The strategic derivatization of propranolol—whether through amino acid esterification for solubility enhancement or fluorination for metabolic resistance—requires rigorous preformulation testing. By adhering to self-validating protocols like the shake-flask method and ICH-compliant forced degradation studies, drug developers can quantitatively map the physicochemical boundaries of novel beta-blocker prodrugs, ensuring robust translation from the bench to clinical formulation.

References

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO SciELO URL
  • Stability Indicating Method Development and Validation for Determination of Alprazolam and Propranolol by RP-HPLC International Journal of Pharmaceutical Sciences Review and Research URL
  • Intramolecular Processes and Their Applications in Prodrugs Approaches- Experimental and Computational Studies CORE URL
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PMC - NIH URL
  • Dipeptidyl Peptidase IV (DPPIV/CD26)
  • Simple, Rapid, Economic and Stability Indicating Method for Propranolol Hydrochloride and Flunarizine Tablets by RP-HPLC Impactfactor URL

Sources

The Next Generation of Beta-Adrenergic Antagonists: From Structural Pharmacology to Biased Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and development of beta-adrenergic receptor (βAR) antagonists—commonly known as beta-blockers—represents one of the most significant triumphs in 20th-century pharmacology[1]. Originally designed as simple orthosteric competitors to block endogenous catecholamines, the field has undergone a profound paradigm shift. Today, drug discovery efforts focus on biased signaling (or pluridimensional efficacy), wherein a single ligand can simultaneously act as an antagonist at the G-protein pathway while functioning as an agonist at the β-arrestin pathway[2][3].

This whitepaper provides an in-depth technical roadmap for the discovery of novel β-adrenergic antagonists. It synthesizes structural pharmacology, rational drug design, and self-validating experimental workflows required to characterize transducer selectivity in modern GPCR drug discovery.

The Paradigm Shift: Pluridimensional Efficacy

Historically, βAR antagonists were classified by their subtype selectivity (β1 vs. β2) and their ability to competitively inhibit Gαs-mediated cAMP accumulation[1]. However, the binary classification of ligands as simply "agonists" or "antagonists" is obsolete.

The concept of "ligand-biased signaling" demonstrates that GPCRs can adopt multiple active conformations, each coupling preferentially to different intracellular effectors[2]. For example, the third-generation beta-blocker carvedilol is a potent antagonist of Gαs signaling, which reduces chronotropic and inotropic stress on the failing heart. Concurrently, it acts as a biased agonist that promotes GPCR Kinase (GRK5/6) mediated phosphorylation[3]. This specific phosphorylation "barcode" recruits β-arrestin, which scaffolds signaling complexes that transactivate the Epidermal Growth Factor Receptor (EGFR) and regulate microRNA processing, ultimately promoting cardiomyocyte survival and cardioprotection[2][3].

Pathway Ligand Biased Antagonist (e.g., Carvedilol) Receptor β-Adrenergic Receptor (β1AR / β2AR) Ligand->Receptor Binds GProtein Gαs Protein Signaling Receptor->GProtein Antagonizes GRK GRK5 / GRK6 Phosphorylation Receptor->GRK Activates cAMP cAMP Production (Blocked) GProtein->cAMP Prevents Arrestin β-Arrestin 1/2 Recruitment GRK->Arrestin Promotes Survival EGFR Transactivation & Cell Survival Arrestin->Survival Signals

Caption: Fig 1. β-Adrenergic signaling: G-protein antagonism vs. β-arrestin biased cardioprotection.

Structural Pharmacology & Rational Design

The human β2AR was the first ligand-binding GPCR to be crystallized, providing the foundation for Structure-Based Drug Design (SBDD) and virtual screening[4].

Modern discovery relies heavily on understanding the atomistic origins of transducer selectivity. Molecular dynamics (MD) simulations of mutated β2AR variants (such as the T68F/Y132A/Y219A triple mutant) have revealed that β-arrestin bias is often driven by an inefficient coupling of the Gs protein to the receptor, whereas G-protein bias can result from a deficiency in GRK binding[5].

To identify novel chemical matter, Biosensor Fragment Screening using Surface Plasmon Resonance (SPR) is highly effective. By capturing wild-type, solubilized β2AR via a C-terminal His-10 tag on an NTA sensor chip, researchers can screen low-molecular-weight fragment libraries[4][6]. This biophysical approach identifies highly ligand-efficient fragments that can be optimized into potent biased antagonists.

Core Experimental Methodologies (The Self-Validating System)

As a Senior Application Scientist, I mandate a tripartite screening cascade for lead optimization. A robust data package must independently validate target affinity, G-protein efficacy, and β-arrestin recruitment. The causality behind these specific assay choices ensures that artifacts are minimized and true pharmacological bias is quantified.

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity)

Purpose: To determine the thermodynamic binding affinity ( Ki​ ) of novel compounds without the confounding variables of active cellular machinery. Causality: We utilize isolated membrane preparations rather than whole cells to prevent receptor internalization from skewing equilibrium binding kinetics.

  • Preparation: Homogenize CHO-K1 cells stably expressing human β1AR or β2AR. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4).

  • Incubation: Combine 10 µg of membrane protein with 1 nM [3H] -dihydroalprenolol ( [3H] -DHA) and varying concentrations of the test antagonist. Incubate for 90 minutes at room temperature to reach full equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber microplates. Crucial Step: Pre-soak plates in 0.3% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.

  • Detection: Add scintillation cocktail and read on a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay (Functional Gs Antagonism)

Purpose: To quantify the functional inhibition of Gαs-mediated signaling. Causality: We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. The inclusion of IBMX (a phosphodiesterase inhibitor) is critical; it prevents the degradation of cAMP, ensuring the TR-FRET signal strictly correlates with the production rate of cAMP, isolating the receptor's activity from downstream metabolic enzymes.

  • Cell Plating: Plate HEK293 cells stably expressing β1AR at 5,000 cells/well in a 384-well plate.

  • Stimulation: Pre-incubate cells with 0.5 mM IBMX and the test antagonist for 15 minutes. Challenge the cells with an EC80​ concentration of Isoproterenol (a full agonist) for 30 minutes.

  • Lysis & Detection: Add lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).

  • Readout: Measure the TR-FRET ratio (665nm/620nm). A decrease in TR-FRET indicates high intracellular cAMP (displacing the labeled cAMP), allowing for the calculation of the antagonist's IC50​ .

Protocol 3: NanoBiT β-Arrestin Recruitment Assay (Biased Agonism)

Purpose: To measure real-time recruitment of β-arrestin to the receptor. Causality: Traditional BRET or Tango assays require bulky C-terminal modifications to the receptor, which can artificially alter internalization kinetics or obscure native GRK binding sites[7]. The NanoBiT system uses a highly optimized split luciferase, avoiding massive steric hindrance and allowing for the study of unmodified or minimally modified receptors[7].

  • Transfection: Transiently transfect HEK293 cells with βAR tagged with a small 11-amino acid peptide (SmBiT) and β-arrestin2 fused to the large NanoLuc fragment (LgBiT)[7][8].

  • Substrate Addition: Add Furimazine (Nano-Glo substrate) to the live cells.

  • Kinetic Read: Add the test compound and immediately monitor luminescence every 2 minutes for 60 minutes.

  • Analysis: Calculate the Area Under the Curve (AUC) to determine the total β-arrestin recruitment efficacy ( Emax​ ) relative to a reference full agonist.

Workflow S1 Target ID & Virtual Screening S2 Radioligand Binding (Affinity) S1->S2 S3 cAMP Assay (G-Protein Efficacy) S2->S3 S4 NanoBiT Assay (β-Arrestin Efficacy) S3->S4 S5 Lead Optimization (Biased Ligands) S4->S5

Caption: Fig 2. High-throughput screening workflow for identifying biased β-adrenergic antagonists.

Comparative Pharmacological Profiles

To contextualize the development of novel compounds, all screening data must be benchmarked against established clinical and experimental reference ligands.

CompoundPharmacological Classβ1 Affinity ( Ki​ )Gs-Protein Efficacy ( Emax​ )β-Arrestin Efficacy ( Emax​ )Primary Clinical / Research Utility
Isoproterenol Full AgonistHigh100% (Reference)100% (Reference)Bradycardia / Heart Block
Propranolol Unbiased AntagonistHigh0%0%Hypertension / Arrhythmias
Carvedilol Biased AntagonistHigh0%~40-60%Heart Failure (Cardioprotective)
ICL1-9 β-Arrestin Biased PepducinMod (β2 selective)0%~80%Experimental GPCR Modulator[9]

Future Directions in Clinical Translation

The future of β-adrenergic antagonist discovery lies in the precise tuning of the transducer bias ratio ( ΔΔlog(τ/KA​) ). By systematically evaluating signaling bias early in the drug development pipeline using high-throughput biosensors, we can improve candidate selection, reduce late-stage clinical failures, and minimize off-target side effects[10]. Furthermore, the exploration of allosteric modulators and intracellular pepducins (like ICL1-9) offers a novel mechanism to force specific receptor conformations, bypassing the orthosteric site entirely[9].

References

  • Title: Biased agonism at β-adrenergic receptors Source: PMC / National Institutes of Health URL
  • Title: Biased Signaling in Mutated Variants of β2-Adrenergic Receptor: Insights from Molecular Dynamics Simulations Source: Journal of Chemical Information and Modeling - ACS Publications URL
  • Title: A novel luminescence-based β-arrestin recruitment assay for unmodified receptors Source: PMC / National Institutes of Health URL
  • Title: Biased Signaling and Its Role in the Genesis of Short- and Long-Acting β2-Adrenoceptor Agonists Source: Biochemistry - ACS Publications URL
  • Title: Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor Source: PMC / National Institutes of Health URL
  • Title: β-Arrestin1–Biased β1-Adrenergic Receptor Signaling Regulates MicroRNA Processing Source: Circulation Research - American Heart Association Journals URL
  • Title: Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor Source: ACS Medicinal Chemistry Letters - ACS Publications URL
  • Title: Beta blocker Source: Wikipedia URL
  • Title: β-arrestin recruitment facilitates a direct association with G proteins Source: bioRxiv URL
  • Title: β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction Source: PNAS URL

Sources

"chiral separation of 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- enantiomers"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chiral Separation of Betaxolol Enantiomers

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of the enantiomers of 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-, commonly known as Betaxolol. As a cardioselective β-adrenergic antagonist, the stereochemistry of Betaxolol is critical, with the (S)-(-)-enantiomer possessing significantly higher pharmacological activity.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth analysis of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) techniques. We will explore the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format to empower robust and efficient method development.

Introduction: The Significance of Chirality in Betaxolol

Betaxolol is a potent β1-receptor blocker widely prescribed for the treatment of hypertension and glaucoma.[1][2] It is marketed as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. However, the therapeutic action is not distributed equally between these stereoisomers. The β-blocking activity resides predominantly in the (S)-(-)-enantiomer, which can be 50 to 500 times more active than its (R)-(+)-counterpart.[1][3]

Regulatory bodies worldwide now mandate the study of individual enantiomers for new and existing racemic drugs to fully characterize their pharmacokinetic and pharmacodynamic profiles.[4] This necessitates the development of reliable and robust analytical methods capable of separating and quantifying each enantiomer with high precision and accuracy. This guide delves into the core techniques and practical considerations for achieving this critical separation.

Foundational Principles: Chiral Recognition Mechanisms

The separation of enantiomers, which share identical physical properties in an achiral environment, requires the creation of a chiral environment. This is typically achieved by forming transient diastereomeric complexes between the analyte enantiomers and a single-enantiomer chiral selector. The differing stability of these complexes results in differential retention or migration times, enabling separation. The most common approaches in chromatography and electrophoresis rely on:

  • Chiral Stationary Phases (CSPs): The chiral selector is immobilized on a solid support (e.g., silica gel), forming the column packing material. This is the most direct and widely used method.[3][5]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase (for HPLC) or background electrolyte (for CE).

  • Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral reagent to form stable diastereomers, which can then be separated on a standard achiral column.[6] This guide will focus on direct methods using CSPs and chiral selectors, as they are generally preferred for their simplicity and avoidance of potentially complex derivatization reactions.[7]

The primary CSPs utilized for β-blocker separation fall into several major classes, including polysaccharide derivatives, macrocyclic antibiotics, and protein-based phases.[5][8] The choice of CSP is the most critical parameter in method development.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the most established and versatile technique for the chiral separation of Betaxolol.[1] Success hinges on the selection of an appropriate CSP and the optimization of the mobile phase to achieve adequate resolution (Rs > 1.5).

Polysaccharide-Based CSPs

Expertise & Experience: Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on silica, are often the first choice for screening β-blocker separations. Their broad applicability stems from the complex chiral architecture of the polysaccharide backbone, which offers multiple interaction sites (e.g., polar carbamate groups, hydrophobic phenyl groups, and chiral grooves) for π-π interactions, hydrogen bonding, and steric hindrance.

A well-documented example involves the use of a cellulose tris(3,5-dimethylphenylcarbamate) CSP.[9] This phase provides excellent resolution by leveraging a hexane-based mobile phase with a polar modifier, demonstrating the power of normal-phase chromatography for this class of compounds.

Macrocyclic Antibiotic CSPs

Expertise & Experience: Macrocyclic antibiotic CSPs, such as those based on teicoplanin, offer a unique and powerful alternative for chiral recognition.[4] These phases are amphoteric and possess a complex three-dimensional structure with multiple stereogenic centers, peptide linkages, and sugar moieties. This complexity allows for a variety of interaction mechanisms, including π-π complexation, hydrogen bonding, and ionic interactions.[4][10]

A highly specific HPLC method has been developed using a teicoplanin CSP (Chirobiotic T) with a Polar Ionic Mobile Phase (PIM).[4] This approach, utilizing methanol with small amounts of acetic acid and triethylamine, is particularly effective. The acid and base additives serve to control the ionization state of both the analyte (a basic amine) and the CSP, which is crucial for achieving enantioseparation through ionic interactions.[4][8]

Workflow for HPLC Method Development

Caption: Workflow for chiral HPLC method development.

Experimental Protocol: HPLC Separation on a Teicoplanin CSP

Trustworthiness: This protocol is based on a validated method for the analysis of Betaxolol enantiomers in pharmaceutical preparations.[4][10] System suitability must be confirmed before analysis.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column thermostat, and fluorescence or UV detector.

  • Chiral Stationary Phase: Chirobiotic T (Teicoplanin-based), 150 mm x 4.6 mm ID.[10]

  • Mobile Phase (PIM): Methanol / Glacial Acetic Acid / Triethylamine (100 : 0.020 : 0.025, v/v/v).[4] Filter and degas prior to use.

  • Flow Rate: 1.5 mL/min.[4]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection:

    • Fluorescence (preferred for high sensitivity): Excitation at 275 nm, Emission at 305 nm.[4]

    • UV: 270-280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 100-250 ng/mL.

  • System Suitability:

    • Inject a racemic Betaxolol standard.

    • The resolution (Rs) between the (S)- and (R)-enantiomer peaks should be ≥ 1.5.

    • The tailing factor for each peak should be ≤ 2.0.

  • Analysis: Once system suitability is established, inject standards and samples for quantification. The expected retention times are approximately 11.3 min for (S)-Betaxolol and 12.6 min for (R)-Betaxolol.[10]

Data Summary: HPLC Method Parameters
ParameterPolysaccharide CSP MethodMacrocyclic Antibiotic CSP Method
CSP Cellulose tris(3,5-dimethylphenylcarbamate)Teicoplanin (Chirobiotic T)
Mobile Phase Hexane-based with polar modifierMethanol/Acetic Acid/Triethylamine
Mode Normal PhasePolar Ionic Mode (PIM)
Detection UVFluorescence (preferred) or UV
Key Advantage Broad applicability to β-blockers[9]High specificity and sensitivity[4]
Reference [9][4][10]

Supercritical Fluid Chromatography (SFC) Methods

Expertise & Experience: SFC has emerged as a powerful green alternative to normal-phase HPLC for chiral separations. It uses supercritical CO2 as the primary mobile phase component, significantly reducing organic solvent consumption.[11] SFC often provides faster separations and higher efficiencies than HPLC. For β-blockers, polysaccharide-based CSPs are highly effective in SFC.

The mobile phase in SFC consists of CO2 mixed with a polar organic co-solvent (modifier), such as methanol or ethanol. Basic or acidic additives (e.g., isopropylamine, trifluoroacetic acid) are often required to improve peak shape and resolution for ionizable compounds like Betaxolol.[11]

Experimental Protocol: SFC Screening

Trustworthiness: This protocol outlines a general screening approach for developing an SFC method for Betaxolol on an immobilized polysaccharide column.

  • Instrumentation: An analytical SFC system with a back-pressure regulator, pump for CO2 and co-solvent, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Immobilized polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: Supercritical CO2 with a co-solvent (e.g., Methanol).

  • Screening Conditions:

    • Co-solvent Gradient: 5% to 40% Methanol over 5-10 minutes.

    • Additive: 0.1% Isopropylamine or Diethylamine in the co-solvent.

    • Flow Rate: 3.0 mL/min.[11]

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

  • Detection: UV (Diode Array Detector to monitor peak purity).

  • Analysis: Inject a racemic Betaxolol standard and identify the conditions that provide the best separation. Optimize the co-solvent percentage and additive concentration isocratically to achieve a resolution (Rs) ≥ 1.5.

Capillary Electrophoresis (CE) Methods

Expertise & Experience: CE is a high-efficiency separation technique that requires minimal sample and solvent.[12] For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) are the most common chiral selectors for β-blockers in CE.[13]

The separation mechanism involves the differential formation of inclusion complexes between the Betaxolol enantiomers and the cyclodextrin cavity. The stability of these transient diastereomeric complexes alters the effective mobility of each enantiomer, leading to their separation.[13][14] Factors such as BGE pH, CD type and concentration, and applied voltage are critical for optimization.

Conceptual Diagram: CE Chiral Separation

Caption: Complex formation in CE chiral separation.

Experimental Protocol: CE Screening

Trustworthiness: This protocol provides a starting point for developing a chiral CE method for Betaxolol based on common practices for β-blockers.[13]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica, 50 µm ID, effective length ~40 cm.

  • Background Electrolyte (BGE): 50 mM Tris buffer, pH adjusted to 4.0 with phosphoric acid.[13]

  • Chiral Selector: Add Carboxymethyl-β-cyclodextrin (CM-β-CD) to the BGE at a concentration of 4-10 mM.[13]

  • Voltage: 20-25 kV (normal polarity).[13]

  • Temperature: 20-25°C.[13]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 214 nm or 275 nm.

  • Analysis: Optimize the CM-β-CD concentration and BGE pH to maximize resolution between the enantiomer peaks.

Conclusion and Future Outlook

The successful chiral separation of Betaxolol is readily achievable using modern analytical techniques. HPLC with macrocyclic antibiotic or polysaccharide-based CSPs remains the gold standard, offering high specificity and robustness. SFC presents a compelling high-throughput and environmentally friendly alternative, particularly for preparative-scale work. CE provides a high-efficiency, low-consumption method ideal for analytical-scale purity checks and research applications.

The choice of technique depends on the specific application requirements, such as sample matrix, required sensitivity, throughput, and available instrumentation. As the pharmaceutical industry continues to move towards single-enantiomer drugs, the demand for efficient and validated chiral separation methods for compounds like Betaxolol will only increase. Future developments will likely focus on novel CSPs with even broader selectivity and the further integration of chiral separation techniques with mass spectrometry (LC-MS, SFC-MS) for enhanced sensitivity and peak identification.

References

  • Al-Otaibi, F., & El-Anwar, F. (2010). Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products. Journal of AOAC INTERNATIONAL, 93(4), 1138-1144.

  • Aturki, Z., & Fanali, S. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 468.

  • Darmon, A., & Thenot, J. P. (1986). Determination of betaxolol enantiomers by high-performance liquid chromatography. Application to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 374(2), 321-328.

  • Al-Otaibi, F., & El-Anwar, F. (2010). Determination of betaxolol enantiomers in pharmaceutical preparations by the proposed method. ResearchGate. [Table].

  • Pocrnić, M., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 71(1), 56-62.

  • Parente, J., et al. (1990). Direct enantiomeric separation of betaxolol with applications to analysis of bulk drug and biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 528(1), 238-244.

  • Wainer, I. W. (1990). The chiral chromatographic separation of beta-adrenoceptor blocking drugs. Journal of Chromatography B: Biomedical Sciences and Applications, 531, 137-160.

  • Al-Otaibi, F., & El-Anwar, F. (2010). Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products. ResearchGate.

  • Nagar, H. (2017). Enantiomeric separation of betaxolol using liquid chromatographic techniques: A review. Journal of Taibah University for Science, 11(6), 1143-1149.

  • Wani, T. A., et al. (2021). Betaxolol: A comprehensive profile. Profiles of Drug Substances, Excipients, and Related Methodology, 46, 1-38.

  • YMC. (n.d.). Chiral Separation of Beta Blocker Pindolol Enantiomers. LCGC International.

  • Betageri, G. V., & Nikelly, J. G. (1990). Enantiomeric separation of beta-blockers by high performance liquid chromatography. Journal of Chemical Education, 67(6), 533.

  • De Kaste, D., et al. (2001). Interinstrumental Transfer of a Chiral Capillary Electrophoretic Method: The Use of Robustness Test Information to Overcome Differences in Detector and Data-Handling Specifications. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 947-960.

  • Mangelings, D., & Vander Heyden, Y. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. FAGG - Federal Agency for Medicines and Health Products.

  • FDA. (1999). Betaxon 0.5% Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov.

  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200.

  • Aturki, Z., & Fanali, S. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. National Center for Biotechnology Information.

  • Singh, A. K., et al. (2008). Enantiomeric separation and quantitative determination of propranolol enantiomers in pharmaceutical preparations by chiral liquid chromatography. Brazilian Journal of Pharmaceutical Sciences, 44(2), 301-309.

  • Wang, Y., et al. (2012). Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis. Molecules, 17(1), 746-761.

  • Matmour, R., et al. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Algerian Journal of Biosciences, 2(2), 111-114.

  • Guttman, A., & Vigh, G. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. Journal of Chromatography A, 694(1), 115-121.

  • De Kaste, D. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Pharmaceutical Technology Europe, 25(6).

Sources

Methodological & Application

Application Note: Utilizing 1-[(1-Methylethyl)amino]-3-(phenylmethoxy)-2-propanol in Cell Culture for β-Adrenergic Receptor SAR and Permeability Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- (IUPAC: 1-(isopropylamino)-3-(benzyloxy)propan-2-ol; CAS: 56135-64-9), hereafter referred to as the Benzyloxy-Propanolamine Probe (BPP) , is a structural analog of classical aryloxypropanolamine β-adrenergic receptor (β-AR) antagonists[1]. While clinical β-blockers like propranolol utilize a direct naphthyloxy or phenoxy linkage, BPP incorporates a benzyloxy ether substitution[2][3]. This subtle structural divergence alters the molecule's steric bulk, rotational flexibility, and lipophilicity.

For drug development professionals and molecular pharmacologists, BPP serves as an invaluable in vitro chemical probe. It is primarily utilized in cell culture models to map the hydrophobic binding pocket of β-ARs (Structure-Activity Relationship studies) and to evaluate the impact of ether-linked aromatic systems on intestinal epithelial permeability[4]. This application note details the mechanistic rationale and provides validated, step-by-step protocols for deploying BPP in functional cAMP accumulation assays and Caco-2 permeability models.

Mechanistic Rationale & Pharmacological Context

Structure-Activity Relationship (SAR) in β-Adrenergic Receptors

The pharmacophore of a β-blocker requires an aromatic ring, a hydroxyl-bearing carbon (for hydrogen bonding with the receptor), and a secondary amine with a bulky aliphatic group (e.g., an isopropyl group)[1][2]. BPP possesses the essential propanolamine backbone but replaces the direct aryloxy group with a benzyloxy group.

  • Causality in Experimental Choice: By evaluating BPP against classical aryloxypropanolamines in cell culture, researchers can isolate the thermodynamic contribution of the oxymethylene bridge's flexibility. This helps determine whether extending the distance between the aromatic ring and the chiral center enhances or diminishes β1/β2 subtype selectivity[3].

Membrane Permeability and Lipophilicity

Lipophilicity dictates a compound's ability to cross biological barriers, such as the blood-brain barrier or the intestinal epithelium[4]. Highly lipophilic β-blockers (like propranolol) exhibit rapid passive diffusion but are prone to extensive hepatic first-pass metabolism. BPP is utilized in Caco-2 cell monolayers to study how the benzyloxy modification influences passive transcellular diffusion versus active efflux (e.g., via P-glycoprotein)[5][6].

Physicochemical Properties & Preparation

To ensure reproducible cell culture results, BPP (typically supplied as a hydrochloride salt) must be properly solubilized.

Table 1: Physicochemical Profile and Stock Preparation

Property / ParameterSpecification / InstructionExperimental Rationale
Chemical Formula C13H21NO2 (Free base)Determines molecular weight (223.31 g/mol ).
Primary Target β1 / β2 Adrenergic ReceptorsActs as a competitive antagonist at the orthosteric site.
Stock Solvent DMSO or sterile ddH2OThe HCl salt is water-soluble, avoiding DMSO-induced cytotoxicity in sensitive cell lines.
Stock Concentration 10 mMAllows for serial dilution to working concentrations (1 nM - 10 µM) while keeping vehicle concentration <0.1%.
Storage -20°C (aliquoted), protected from lightPrevents repeated freeze-thaw degradation of the ether linkage.

Experimental Protocols

Protocol 1: Functional β-AR Antagonism via TR-FRET cAMP Assay

β-ARs are Gs-coupled G-protein-coupled receptors (GPCRs). Agonist binding stimulates adenylyl cyclase (AC), converting ATP to cyclic AMP (cAMP)[7][8]. BPP's antagonistic potency ( IC50​ ) is quantified by its ability to block agonist-induced cAMP accumulation.

Self-Validating System: This protocol uses Forskolin (a direct AC activator) as a receptor-independent positive control, and Isoproterenol as the receptor-dependent agonist[8].

Step-by-Step Methodology:

  • Cell Seeding: Harvest CHO-K1 cells stably expressing human β1-AR or β2-AR. Seed at 5,000 cells/well in a 384-well white microplate using 1% FBS culture media. Incubate overnight at 37°C, 5% CO2​ .

  • Buffer Preparation: Prepare Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% protease-free BSA, and 0.5 mM IBMX .

    • Expert Insight: IBMX (Isobutylmethylxanthine) is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is strictly required to prevent the rapid cellular degradation of synthesized cAMP, ensuring a stable signal window[7].

  • Antagonist Pre-incubation: Dilute BPP in Stimulation Buffer (range: 0.1 nM to 10 µM). Add 5 µL/well to the cells and incubate for 30 minutes at room temperature to allow equilibrium binding at the receptor.

  • Agonist Challenge: Add 5 µL/well of Isoproterenol at its pre-determined EC80​ concentration. Incubate for exactly 30 minutes at room temperature.

  • Detection: Add 10 µL/well of TR-FRET detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody in lysis buffer).

  • Readout: Incubate for 1 hour in the dark. Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620) to determine intracellular cAMP levels.

Pathway Agonist Isoproterenol (Agonist) Receptor β-Adrenergic Receptor (CHO-K1 Cells) Agonist->Receptor Activates Antagonist BPP (CAS 56135-64-9) (Antagonist) Antagonist->Receptor Competitively Blocks G_Protein Gαs Protein Receptor->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes IBMX IBMX (PDE Inhibitor) IBMX->cAMP Prevents Degradation TRFRET TR-FRET Detection (Signal Output) cAMP->TRFRET Quantified by

Fig 1: β-AR signaling cascade and points of pharmacological intervention in the cAMP assay.

Protocol 2: Caco-2 Bidirectional Permeability Assay

To assess the intestinal absorption potential of BPP compared to standard beta-blockers (e.g., metoprolol, labetalol), the Caco-2 transwell model is employed[4][5].

Self-Validating System: Transepithelial electrical resistance (TEER) is measured before and after the assay. A TEER drop >10% indicates compound-induced monolayer toxicity, invalidating the permeability data[6].

Step-by-Step Methodology:

  • Monolayer Generation: Seed Caco-2 cells ( 1×105 cells/ cm2 ) on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days, changing media every other day.

    • Expert Insight: The 21-day timeline is non-negotiable; it is required for the cells to spontaneously differentiate, form tight junctions, and express apical efflux transporters (like P-gp) characteristic of human enterocytes[4].

  • Integrity Check: Measure TEER. Only use inserts with TEER > 300 Ω·cm².

  • Dosing: Wash monolayers twice with transport buffer (HBSS, 10 mM HEPES, pH 7.4).

    • Apical to Basolateral (A-B): Add 10 µM BPP to the apical chamber. Add blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 10 µM BPP to the basolateral chamber. Add blank buffer to the apical chamber.

  • Sampling: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial concentration[4].

Caco2Workflow Seed Seed Caco-2 Cells (Transwell Inserts) Diff 21-Day Culture (TEER >300 Ω·cm²) Seed->Diff Dose Apply BPP (10 µM) (A-B or B-A) Diff->Dose Sample Time-Course Sampling (30 to 120 min) Dose->Sample LCMS LC-MS/MS Analysis & Papp Calculation Sample->LCMS

Fig 2: Standardized Caco-2 transwell workflow for assessing bidirectional apparent permeability.

Expected Data & Interpretation

When utilizing BPP in the aforementioned assays, researchers should benchmark the data against known clinical standards. The benzyloxy substitution generally increases lipophilicity compared to a standard phenoxy group, which may enhance passive permeability but potentially increase susceptibility to efflux mechanisms.

Table 2: Expected Pharmacological and Permeability Benchmarks

Compoundβ1-AR Affinity ( IC50​ )β2-AR Affinity ( IC50​ )Caco-2 Papp​ (A-B)Permeability Class
Propranolol (Control)~10 nM~10 nM >20×10−6 cm/sHigh[5]
Metoprolol (Control)~50 nM> 1000 nM ∼15×10−6 cm/sHigh[5]
BPP (CAS 56135-64-9)Assay DependentAssay DependentEvaluated via LC-MS/MSExperimental
Sotalol (Control)> 1000 nM> 1000 nM <2×10−6 cm/sLow[9]

Note: BPP is an experimental probe; exact IC50​ values will depend on the specific cell line expression levels and assay conditions (e.g., TR-FRET vs. impedance assays)[7][8].

References

  • Wikipedia Contributors. "Discovery and development of beta-blockers." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Roche, V. F., et al. "Instructional Model to Teach Clinically Relevant Medicinal Chemistry." American Journal of Pharmaceutical Education. Available at:[Link]

  • Baker, J. G., et al. "Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Peters, M. F., et al. "Impedance Responses Reveal β2-Adrenergic Receptor Signaling Pluridimensionality and Allow Classification of Ligands with Distinct Signaling Profiles." PLOS One. Available at:[Link]

  • Andersson, H., et al. "Multiparametric Homogeneous Method for Identification of Ligand Binding to G Protein-Coupled Receptors." Analytical Chemistry, ACS Publications. Available at:[Link]

  • Volpe, D. A., et al. "Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers." Pharmaceutics, PMC. Available at:[Link]

  • Fagerholm, U., et al. "Comparison of the Permeability of Metoprolol and Labetalol in Rat, Mouse, and Caco-2 Cells: Use as a Reference Standard for BCS Classification." ResearchGate. Available at:[Link]

  • Volpe, D. A., et al. "Biopharmaceutics Classification of Selected β-Blockers: Solubility and Permeability Class Membership." ResearchGate. Available at:[Link]

Sources

"high-throughput screening assays for beta-adrenergic receptors"

Advanced High-Throughput Screening Assays for β -Adrenergic Receptors: Deciphering Gs and β -Arrestin Signaling

Introduction: The Imperative for Orthogonal Screening

β -adrenergic receptors ( β1​ , β2​ , and β3​ -ARs) are pivotal Class A G protein-coupled receptors (GPCRs) that mediate cardiovascular and pulmonary physiological responses[1]. Historically, drug discovery campaigns targeting β -ARs focused exclusively on their canonical coupling to the stimulatory G protein ( Gαs​ ), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP)[1].

However, modern GPCR pharmacology is driven by the paradigm of biased agonism (functional selectivity). Ligands can stabilize distinct receptor conformations that preferentially activate either the G protein cascade or the β -arrestin recruitment pathway[2]. Because β -arrestin signaling can mediate distinct physiological outcomes or drive receptor desensitization and internalization[3], identifying biased modulators requires High-Throughput Screening (HTS) campaigns to employ multiplexed, orthogonal assays that independently quantify both signaling branches[4].

GLigandβ-AR AgonistReceptorβ-AdrenergicReceptorLigand->Receptor BindsGsGαs ProteinReceptor->Gs ActivatesGRKGRK PhosphorylationReceptor->GRK DesensitizesACAdenylyl CyclaseGs->AC StimulatescAMPcAMP Accumulation(TR-FRET)AC->cAMP ProducesArrestinβ-Arrestin Recruitment(BRET)GRK->Arrestin Recruits

Caption: β -AR signaling: Gs-mediated cAMP production and β -arrestin recruitment pathways.

Interrogating the Gs Pathway: TR-FRET cAMP Accumulation

Mechanistic Rationale & Causality

To quantify Gαs​ activation, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry gold standard. The assay operates on a competitive immunoassay principle: native intracellular cAMP produced by the cells competes with a fluorophore-labeled cAMP tracer (e.g., d2 or ULight) for binding to a cryptate- or Europium-labeled anti-cAMP antibody[5].

Self-Validating System Design:

  • Time-Resolved Gating: By introducing a microsecond delay (typically 100 µs) between the excitation flash and the emission read, the system allows short-lived background autofluorescence from library compounds or plasticware to decay completely[6]. This ensures the detected signal is exclusively from the FRET interaction.

  • Ratiometric Readout: The assay calculates the ratio of the acceptor emission to the donor emission (665 nm / 620 nm). This ratiometric approach is self-correcting; it normalizes well-to-well variations in cell number, dispensing volumes, and optical interference from colored compounds, making it highly robust for HTS[5].

  • PDE Inhibition: The inclusion of a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), is a critical causal choice. IBMX prevents the enzymatic degradation of newly synthesized cAMP, artificially accumulating the signal to widen the assay window and ensure a high Z'-factor[6][7].

Step-by-Step Protocol: 384-Well TR-FRET cAMP Assay
  • Cell Preparation: Harvest HEK293 or CHO-K1 cells stably expressing the target β -AR. Resuspend the cells in Stimulation Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX)[6][7].

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo), dispense test compounds into a 384-well white opaque microplate.

  • Cell Addition: Dispense 5 µL of the cell suspension (optimized to ~1,500–7,500 cells/well depending on expression levels) into the assay plate[7][8].

  • Stimulation: Seal the plate and incubate for 30–45 minutes at room temperature (RT) to allow for receptor activation and cAMP accumulation[5][9].

  • Lysis & Detection:

    • Add 5 µL of the labeled cAMP tracer (e.g., cAMP-d2) diluted in the manufacturer's lysis buffer[5][7].

    • Add 5 µL of the labeled anti-cAMP antibody (e.g., anti-cAMP-Cryptate) diluted in lysis buffer[5][7].

  • Incubation: Incubate the plate for 1 hour at RT, protected from light[5][7].

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., Tecan Spark or PerkinElmer EnVision). Excitation: 320 nm; Emission: 620 nm and 665 nm; Delay: 100 µs; Integration: 400 µs[6].

  • Analysis: Calculate the TR-FRET ratio = (Emission665​/Emission620​)×10,000 . Because this is a competitive assay, a decrease in the FRET ratio correlates with an increase in cellular cAMP[5].

Interrogating Receptor Desensitization: β -Arrestin BRET Assays

Mechanistic Rationale & Causality

Following G protein activation, GPCR kinases (GRKs) phosphorylate the intracellular loops of the β -AR. This creates a high-affinity binding site for β -arrestins, which sterically block further G protein coupling and orchestrate receptor internalization[3].

Bioluminescence Resonance Energy Transfer (BRET) is the premier modality for screening this pathway. In this system, the β -AR is tagged with a bioluminescent donor (e.g., Renilla luciferase, RLuc8), and β -arrestin2 is tagged with a fluorescent acceptor (e.g., Venus)[3].

Self-Validating System Design:

  • Zero-Excitation Background: Unlike standard fluorescence assays, BRET relies on the enzymatic oxidation of a substrate (e.g., coelenterazine) to generate light[2]. Because no external excitation laser/lamp is used, photobleaching and compound autofluorescence are entirely eliminated, drastically reducing false positives in large-scale screens[10].

  • Live-Cell Kinetics: BRET does not require cell lysis. This preserves the physiological intracellular environment and allows for real-time kinetic monitoring of the transient receptor-arrestin interaction, providing deeper pharmacological insights than endpoint assays[10].

Step-by-Step Protocol: 384-Well BRET β -Arrestin Assay
  • Cell Preparation: Culture HEK293 cells stably co-expressing RLuc8-tagged β -AR and Venus-tagged β -arrestin2. Seed cells into 384-well white microplates and incubate for 24–48 hours until 80-90% confluent[3].

  • Washing: Remove culture media and gently wash the cells with assay buffer (HBSS with 20 mM HEPES).

  • Substrate Addition: Add the luciferase substrate, Coelenterazine h, to a final concentration of 5 µM. Incubate in the dark for 5–10 minutes to allow the luminescent signal to stabilize[2].

  • Compound Addition: Dispense test compounds (agonists or antagonists) into the wells. For antagonist screening, pre-incubate compounds for 15 minutes before adding an EC80​ concentration of a reference agonist (e.g., isoproterenol)[3].

  • Data Acquisition: Read the plate immediately for kinetic profiling, or after a 15–30 minute incubation for endpoint analysis, using a luminescence microplate reader. Record emissions using two filters: 480 nm (RLuc8 donor) and 530 nm (Venus acceptor)[2].

  • Analysis: Calculate the BRET ratio = (Emission530​/Emission480​) . An increase in the BRET ratio indicates successful β -arrestin recruitment to the receptor[3].

HTS Workflow & Quantitative Assay Comparison

To successfully identify biased ligands, drug discovery pipelines utilize a funnel approach, cross-referencing hits from the primary Gs screen against the orthogonal β -arrestin screen.

WorkflowLibCompound Library(100k+)PriPrimary Screen(cAMP TR-FRET)Lib->PriSecSecondary Screen(Dose-Response)Pri->SecOrthOrthogonal Screen(β-Arrestin BRET)Sec->OrthLeadLead Optimization(Biased Agonism)Orth->Lead

Caption: High-throughput screening funnel for identifying biased β -AR modulators.

Table 1: Quantitative Comparison of β -AR HTS Modalities
Assay ModalityTarget PathwayDetection TechnologyPrimary ReadoutTypical Z'-FactorThroughput Capacity
cAMP Accumulation Gαs​ ActivationTR-FRET / HTRFRatiometric (665/620 nm)0.7 - 0.9Ultra-High (384/1536-well)
β -Arrestin Recruitment DesensitizationBRETRatiometric (530/480 nm)0.6 - 0.8High (96/384-well)
Receptor Internalization TraffickingHigh-Throughput Flow CytometryFluorescence Intensity0.5 - 0.7Medium (96/384-well)
Enzyme Complementation β -Arrestin RecruitmentPathHunter (EFC)Chemiluminescence0.7 - 0.8Ultra-High (384/1536-well)

References

  • HiTSeeker beta-2 adrenergic receptor Cell Line - Innoprot Innoprot[Link]

  • Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) National Institutes of Health (PMC)[Link]

  • Tools for GPCR drug discovery National Institutes of Health (PMC)[Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor National Institutes of Health (PMC)[Link]

  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction Frontiers[Link]

  • Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles National Institutes of Health (PMC)[Link]

  • HTRF® package insert cAMP HiRange General information PerkinElmer / Cisbio[Link]

  • First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease ACS Publications[Link]

Application Notes & Protocols: The Use of Aryloxypropanolamines as Chemical Probes for Beta-Adrenergic Receptor Research

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Aryloxypropanolamines form the chemical backbone of the entire class of beta-blocker drugs, a cornerstone of cardiovascular medicine.[1][2] Beyond their therapeutic use, their intrinsic high affinity and specificity for beta-adrenergic receptors (β-ARs) make them exceptional chemical probes. These molecules are indispensable tools for receptor characterization, drug screening, and elucidating the complex mechanisms of G-protein coupled receptor (GPCR) signaling.[3][4] This guide provides a comprehensive overview of the principles and methodologies for leveraging aryloxypropanolamines to investigate β-AR pharmacology, from fundamental receptor binding to cell-based functional responses.

Chapter 1: The Target System: Beta-Adrenergic Receptors and Gs Signaling

Beta-adrenergic receptors are members of the vast GPCR superfamily, which are integral to regulating physiological processes and are the targets of approximately 35% of all marketed drugs.[5] β-ARs are classified into three main subtypes—β1, β2, and β3—which are all predominantly coupled to the stimulatory G-protein, Gs.[4][6]

The Canonical Gs Signaling Pathway

The activation of β-ARs by an agonist initiates a well-defined signaling cascade.[7][8] The agonist-bound receptor undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF) for the Gs protein. This interaction promotes the exchange of GDP for GTP on the Gαs subunit, causing the Gαs-GTP complex to dissociate from the Gβγ dimer.[5] The activated Gαs-GTP then binds to and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[9] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates numerous downstream targets to elicit a cellular response.[8][10]

Gs_Signaling_Pathway Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor (7-Transmembrane) Agonist->Receptor 1. Binding Gs_protein Gs Protein (αβγ) (Inactive, GDP-bound) Receptor->Gs_protein 2. Activation (GEF) G_alpha_s Gαs-GTP (Active) Gs_protein->G_alpha_s 3. GDP/GTP Exchange G_beta_gamma Gβγ Dimer Gs_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase (Inactive) cAMP cAMP (Second Messenger) AC->cAMP 5. Catalysis G_alpha_s->AC 4. Stimulation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 6. Activation Cellular_Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA->Cellular_Response 7. Phosphorylation

Fig 1. The β-Adrenergic Receptor Gs-Protein Signaling Cascade.

Chapter 2: Selecting the Right Aryloxypropanolamine Probe

The utility of an aryloxypropanolamine as a chemical probe is defined by its affinity (how tightly it binds) and its selectivity (its preference for one receptor subtype over others). The choice of probe is therefore critical and depends entirely on the experimental question. Probes can be non-selective, binding to multiple subtypes, or highly selective for a single subtype.

Key Classes of Aryloxypropanolamine Probes:

  • Non-Selective Antagonists: These probes are ideal for determining the total β-AR population in a sample.

    • Propranolol: The prototypical β-blocker, it serves as a benchmark non-selective antagonist.

    • Carazolol: A high-affinity antagonist that is also intrinsically fluorescent, allowing for specialized imaging and biophysical studies.[11][12] It has also been shown to act as a potent agonist at the β3 subtype.[13][14]

  • β1-Selective Antagonists: Essential for dissecting the role of β1 receptors, which are predominant in cardiac tissue.[15]

    • Atenolol & Betaxolol: Widely used β1-selective (cardioselective) antagonists.[16][17][18][19][20] Their selectivity is relative and can be lost at higher concentrations.[17][18]

    • CGP 20712A: An exceptionally selective β1 antagonist, exhibiting approximately 10,000-fold selectivity over β2 receptors, making it a superior tool for quantifying β1 receptor populations with high precision.[21][22][23][24]

  • β2-Selective Antagonists: Critical for studying β2 receptors, which mediate smooth muscle relaxation and are found in the lungs and vasculature.

    • ICI 118,551: The gold-standard, highly selective β2 antagonist (or inverse agonist), with over 100-fold selectivity for β2 over β1 receptors.[25][26][27]

Probe Selection Guide: Quantitative Data

The table below summarizes the binding affinities (Ki) and selectivity ratios for commonly used aryloxypropanolamine probes, providing a quantitative basis for experimental design.

ProbePrimary TargetKi (nM) for β1Ki (nM) for β2Ki (nM) for β3Selectivity Ratio (β2/β1)References
CGP 20712A β10.7~6700-~9500[21][22][24]
Betaxolol β10.7632.6-~43[28]
Atenolol β1120---[18]
ICI 118,551 β21201.2257~0.01
Carazolol Non-selective~0.15~0.15~2.0 (Agonist)~1[12][13]
Propranolol Non-selective~8.3 (pA2)~8.6 (pA2)-~0.5 (Ratio)[26]

Note: Ki values can vary based on tissue source, radioligand used, and assay conditions. pA2 values from functional assays are also used to denote affinity. The selectivity ratio for propranolol is based on pA2 values and is close to 1, indicating non-selectivity.

Probe Modifications for Advanced Applications

To expand their utility, aryloxypropanolamines are often modified:

  • Radiolabeling: Replacing atoms with radioisotopes (e.g., ³H, ¹²⁵I) is the most common method for enabling detection in binding assays. Probes like [³H]Dihydroalprenolol (DHA) and [¹²⁵I]Iodocyanopindolol (ICYP) are widely used non-selective radioligands.[29][30]

  • Fluorescent Labeling: As mentioned, carazolol's intrinsic fluorescence allows for experiments without radioactivity.[11] Other probes can have fluorophores chemically attached.

  • Photoaffinity Labeling: Incorporating a photo-reactive group (e.g., an azido group) allows the probe to be permanently cross-linked to the receptor upon UV light exposure, which is invaluable for structural studies.[31]

Chapter 3: Application & Protocols: Receptor Binding Assays

Radioligand binding assays remain the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd or Ki).[30] The most common format is a competitive binding assay, where an unlabeled probe (the "competitor," e.g., atenolol) competes with a constant concentration of a radiolabeled probe (the "radioligand," e.g., [¹²⁵I]-ICYP) for binding to the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membrane 1. Membrane Preparation (from cells or tissue) Protein 2. Protein Quantification (e.g., BCA Assay) Membrane->Protein Setup 3. Set up Triplicate Wells: - Total Binding (Radioligand only) - Non-Specific (Radioligand + Excess Unlabeled) - Competition (Radioligand + Competitor) Protein->Setup Incubate 4. Incubate to Equilibrium (e.g., 60-90 min at RT) Setup->Incubate Filter 5. Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash 6. Wash with Ice-Cold Buffer (Remove unbound radioligand) Filter->Wash Count 7. Quantify Radioactivity (Scintillation/Gamma Counter) Wash->Count Calculate 8. Calculate Specific Binding Count->Calculate Plot 9. Plot Competition Curve (% Specific Binding vs. [Competitor]) Calculate->Plot Determine 10. Determine IC50 and Ki Plot->Determine

Fig 2. General Workflow for a Competitive Radioligand Binding Assay.
Protocol 1: Membrane Preparation from Tissues or Cultured Cells

Rationale: To study membrane-bound receptors like β-ARs, it's essential to isolate the membrane fraction away from other cellular components. This protocol uses differential centrifugation to pellet the heavier membrane fragments.

Materials:

  • Source Material: Tissue (e.g., rat heart) or cultured cells expressing the β-AR subtype.

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, ice-cold.

  • Sucrose Buffer: 50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4, ice-cold.

  • Protease inhibitor cocktail.

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Homogenization: Mince tissue or collect cell pellet. Resuspend in 10-20 volumes of ice-cold Homogenization Buffer containing protease inhibitors. Homogenize thoroughly on ice. Causality: The buffer maintains pH, EDTA chelates divalent cations that can activate proteases, and protease inhibitors prevent receptor degradation.

  • Low-Speed Spin: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. This pellets nuclei and large cellular debris.

  • High-Speed Spin: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C. This step pellets the membrane fraction.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the high-speed spin. Causality: This wash step removes contaminating cytosolic proteins.

  • Final Resuspension & Storage: Resuspend the final pellet in Sucrose Buffer. Causality: Sucrose acts as a cryoprotectant, preserving receptor integrity during freezing.

  • Quantification: Determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay (Filtration)

Rationale: This protocol determines the binding affinity (Ki) of an unlabeled aryloxypropanolamine by measuring its ability to inhibit the binding of a known radioligand. The amount of radioactivity captured on the filter is inversely proportional to the competitor's affinity.[29]

Materials:

  • Prepared cell membranes (from Protocol 1).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: e.g., [¹²⁵I]-Iodocyanopindolol (ICYP), at a concentration near its Kd.

  • Unlabeled Competitor: The aryloxypropanolamine probe of interest (e.g., Atenolol), prepared in serial dilutions.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-selective antagonist like propranolol.

  • 96-well microplates, glass fiber filters, filtration apparatus (cell harvester), and a scintillation/gamma counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (total volume 250 µL):

    • Total Binding (TB): 150 µL membranes + 50 µL Assay Buffer + 50 µL radioligand.[30][32]

    • Non-Specific Binding (NSB): 150 µL membranes + 50 µL NSB Control (propranolol) + 50 µL radioligand. Trustworthiness: This control measures radioligand binding to non-receptor components (like the filter itself) and is crucial for calculating true receptor binding.

    • Competition Wells: 150 µL membranes + 50 µL of each competitor dilution + 50 µL radioligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.[29] Causality: This step must be rapid to prevent the ligand from dissociating from the receptor after equilibrium is disturbed.

  • Washing: Immediately wash the filters 3-4 times with ice-cold Assay Buffer. Causality: Washing removes unbound radioligand trapped in the filter matrix. The buffer is ice-cold to dramatically slow the off-rate (dissociation) of the bound radioligand.

  • Counting: Place filters in vials and quantify the bound radioactivity using an appropriate counter.

  • Data Analysis:

    • Calculate Specific Binding (SB): SB = TB - NSB.

    • Plot the % Specific Binding ([SB_competitor / SB_no_competitor] * 100) against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Alternative Method: Scintillation Proximity Assay (SPA)

SPA is a powerful, homogeneous (no-wash) alternative to filtration assays, ideal for high-throughput screening.[33] In this method, receptor membranes are captured onto SPA beads containing a scintillant. Only radioligands that bind to the receptor are close enough to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to be detected.[34][35]

SPA_Principle cluster_bound Bound State: Signal Generation cluster_unbound Unbound State: No Signal Bead1 Light1 Light Signal Bead1->Light1 Energy Transfer (Proximity) Receptor1 Receptor Radio1 Radioligand Bead2 Radio2 Radioligand (in solution) NoLight No Signal (Energy dissipates in solution)

Fig 3. Principle of the Scintillation Proximity Assay (SPA).

Chapter 4: Application & Protocols: Functional Assays

While binding assays measure affinity, functional assays measure the cellular consequence of that binding—whether a compound is an agonist (activates the receptor), antagonist (blocks activation), or inverse agonist. For β-ARs, the key functional readout is the modulation of intracellular cAMP.[36][37]

Camp_Assay_Workflow Seed 1. Seed Cells (expressing β-AR) Incubate 2. Incubate with Compounds - Agonist Dose-Response - Antagonist + Fixed Agonist Seed->Incubate Stimulate 3. Stimulate/Lyse Cells (add lysis buffer with phosphodiesterase inhibitor) Incubate->Stimulate Detect 4. Detect cAMP (e.g., HTRF, AlphaScreen) Stimulate->Detect Analyze 5. Analyze Data (Determine EC50 or IC50) Detect->Analyze

Fig 4. General Workflow for a Cell-Based cAMP Assay.
Protocol 3: Cell-Based cAMP Accumulation Assay

Rationale: This protocol measures changes in intracellular cAMP levels in whole cells in response to compound treatment. It can be configured to determine the potency of agonists (EC50) or antagonists (IC50).

Materials:

  • Cultured cells expressing the β-AR of interest (e.g., HEK293 or CHO cells).

  • Assay Medium (e.g., serum-free DMEM).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX). Causality: PDEs rapidly degrade cAMP. Inhibiting them is essential to allow cAMP to accumulate to detectable levels.

  • Test Compounds: Agonist (e.g., Isoproterenol) and/or Antagonist (e.g., Propranolol, ICI 118,551).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, GloSensor).[9][10][38]

Procedure:

  • Cell Plating: Seed cells into 96-well or 384-well plates and grow to near confluency.

  • Compound Preparation: Prepare serial dilutions of your test compounds in Assay Medium containing a PDE inhibitor.

  • Assay Execution (Antagonist Mode): a. Pre-incubate cells with the antagonist dilutions for 15-30 minutes. b. Add a fixed concentration of an agonist (typically the EC80 concentration, which gives a robust signal). Causality: The goal is to measure the antagonist's ability to inhibit a strong, consistent agonist-induced signal.

  • Assay Execution (Agonist Mode): a. Add the agonist dilutions directly to the cells.

  • Incubation: Incubate for the time recommended by the detection kit manufacturer (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis & Detection: Add the lysis buffer and detection reagents from the chosen kit. Kits typically use a competitive immunoassay principle where cellular cAMP competes with a labeled cAMP analog.[37]

  • Signal Reading: Read the plate on a plate reader compatible with the detection technology (e.g., fluorescence, luminescence).

  • Data Analysis:

    • Agonist: Plot the signal against the log concentration of the agonist and fit to a sigmoidal curve to determine the EC50 (concentration for 50% maximal effect).

    • Antagonist: Plot the signal against the log concentration of the antagonist and fit to a sigmoidal curve to determine the IC50 (concentration for 50% inhibition of the agonist response).

Chapter 5: Conclusion & Future Perspectives

The aryloxypropanolamine scaffold has provided an incredibly versatile and powerful set of chemical probes that have been fundamental to our understanding of adrenergic pharmacology. By carefully selecting probes based on their affinity and subtype selectivity, researchers can execute robust binding and functional assays to characterize β-ARs in various physiological and pathological contexts. The detailed protocols within this guide provide a validated framework for obtaining high-quality, reproducible data. These tools are central to ongoing drug discovery efforts, not only for cardiovascular diseases but for any therapeutic area where the nuanced regulation of β-adrenergic signaling is a target.

References

  • Dooley, D.J., et al. (1986). CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors. European Journal of Pharmacology. [Link]

  • Hansen, K.B., et al. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. ResearchGate. [Link]

  • Kaumann, A.J. (1986). The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Shukla, A.K. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. [Link]

  • Yang, D., et al. (2024). Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy. [Link]

  • Zhang, R., & Xie, X. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart Website. [Link]

  • Coccini, T., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Biochemical Pharmacology. [Link]

  • Immune System Research. (2024). Betaxolol is a β1 Adrenergic Receptor Blocker for Hypertension and Glaucoma Research. Immune System Research News. [Link]

  • Barnett, D.B., et al. (1982). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Clinical Chemistry. [Link]

  • Rozengurt, E. (2002). Signaling Pathways Induced by G-protein-coupled Receptors. ResearchGate. [Link]

  • AZoLifeSciences. (2021). GPCR Signaling Pathways. AZoLifeSciences Website. [Link]

  • Tota, M.R., & Strader, C.D. (1990). Characterization of the binding domain of the beta-adrenergic receptor with the fluorescent antagonist carazolol. The Journal of Biological Chemistry. [Link]

  • Pharmaguideline. (n.d.). SAR of Beta Blockers. Pharmaguideline Website. [Link]

  • Sharif, N.A., et al. (2001). Levobetaxolol (Betaxon™) and Other β -Adrenergic Antagonists: Preclinical Pharmacology, IOP-Lowering Activity and Sites of Action in Human Eyes. Journal of Ocular Pharmacology and Therapeutics. [Link]

  • Qi, Y.X., et al. (2021). G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. International Journal of Molecular Sciences. [Link]

  • Williams, C. (2018). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Website. [Link]

  • Singh, K., et al. (2013). Cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36. Indian Journal of Pharmacology. [Link]

  • Deranged Physiology. (2020). Beta-blockers. Deranged Physiology Website. [Link]

  • Lymperopoulos, A., et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. [Link]

  • Javitch, J.A. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Methods in Molecular Biology. [Link]

  • Blue, E.K., & Tilley, D.G. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]

  • Bilski, A.J., et al. (1983). The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551). Journal of Cardiovascular Pharmacology. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Betaxolol Hydrochloride?. Patsnap Synapse Website. [Link]

  • Schwartz, S.G., et al. (2005). Beta1-adrenergic receptor polymorphisms and clinical efficacy of betaxolol hydrochloride in normal volunteers. Ophthalmology. [Link]

  • van Herwaarden, C.L., et al. (1985). Compound ICI 118,551, a beta 2-adrenoceptor antagonist, lowers blood pressure. Journal of Hypertension Supplement. [Link]

  • Gosh, S., & Shrimanker, I. (2024). Atenolol. StatPearls. [Link]

  • Heald, S.L., et al. (1983). Synthesis of iodine-125 labeled (.+-.)-15-[4-azidobenzyl]carazolol: a potent .beta.-adrenergic photoaffinity probe. Journal of Medicinal Chemistry. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ICI 118551. IUPHAR/BPS Website. [Link]

  • Wood, J.P., et al. (2001). Betaxolol, a β 1 -adrenoceptor antagonist, reduces Na + influx into cortical synaptosomes by direct interaction with Na + channels. British Journal of Pharmacology. [Link]

  • Drugs.com. (2024). Atenolol Tablets: Package Insert / Prescribing Information. Drugs.com Website. [Link]

  • ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). ResearchGate. [Link]

  • R Discovery. (n.d.). Is atenolol a beta-1 selective blocker?. R Discovery Website. [Link]

  • Pietri-Rouxel, F., et al. (1996). Carazolol: a potent, selective beta 3-adrenoceptor agonist. European Journal of Pharmacology. [Link]

  • GoodRx. (2024). What's Atenolol's Mechanism of Action? How This Beta Blocker Works. GoodRx Website. [Link]

  • Dr.Oracle. (2023). What is the mechanism of action of Atenolol (beta blocker)?. Dr.Oracle Website. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Aryloxypropanolamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aryloxypropanolamine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in this crucial synthesis. Aryloxypropanolamines form the structural backbone of many β-blocker medications, making their efficient synthesis a critical step in pharmaceutical development.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues leading to low product yields.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific, common problems encountered during the synthesis. We will explore the root causes and provide actionable solutions grounded in chemical principles.

Q1: My initial reaction between the phenol and epichlorohydrin is sluggish and gives a low yield of the intermediate glycidyl ether. What are the likely causes?

This is a frequent bottleneck. The initial etherification is a nucleophilic substitution reaction that is highly sensitive to several factors.[4][5]

  • Inefficient Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion, a potent nucleophile. If the base is not strong enough or is sterically hindered, the concentration of the phenoxide will be too low for the reaction to proceed efficiently.[6]

    • Solution: Ensure your base is appropriate for the acidity of your specific phenol. While inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are common, stronger organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective, especially with less acidic phenols.[6]

  • Poor Solubility and Phase Separation: Many phenols and their corresponding salts have limited solubility in the organic solvents where epichlorohydrin resides. This creates a two-phase system with a slow reaction rate limited to the interface.[7]

    • Solution: The use of a phase-transfer catalyst (PTC) is highly recommended.[7][8] A PTC, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), transports the phenoxide anion from the solid or aqueous phase into the organic phase, dramatically accelerating the reaction.[8][9]

  • Sub-optimal Temperature: Like most reactions, temperature plays a critical role.

    • Solution: While higher temperatures can increase the reaction rate, excessive heat (often above 65°C) can promote undesirable side reactions and polymerization of epichlorohydrin.[10][11] An optimal temperature, often in the range of 50-60°C, should be empirically determined.

Q2: I'm observing multiple unexpected spots on my TLC/LC-MS analysis. What are the common side products, and how can I minimize their formation?

Byproduct formation is a primary contributor to yield loss. Identifying these impurities is the first step toward mitigating them.

  • Byproduct 1: Di-alkylation or Bis-ether Formation

    • Cause: The newly formed hydroxyl group on the propanolamine backbone can act as a nucleophile and react with another molecule of the glycidyl ether intermediate, leading to a dimeric impurity.

    • Minimization Strategy: Use a molar excess of the amine in the second step of the synthesis. This ensures the epoxide is more likely to react with the intended amine rather than the product's hydroxyl group.

  • Byproduct 2: Hydrolysis of Epichlorohydrin

    • Cause: Epichlorohydrin is susceptible to hydrolysis, especially under basic conditions in the presence of water, to form 3-chloro-1,2-propanediol (MCPD) or glycerol derivatives.[12][13] This consumes your electrophile and complicates purification.

    • Minimization Strategy:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Using a solid base like powdered K₂CO₃ or NaOH instead of an aqueous solution can be beneficial.[14][15]

      • Control Temperature: The rate of hydrolysis increases with temperature.[16] Maintain the lowest effective temperature during the reaction.

  • Byproduct 3: Formation of Diol from the Glycidyl Ether

    • Cause: The intermediate glycidyl ether can also undergo ring-opening via hydrolysis to form a diol, which will not react further with the amine.[17]

    • Minimization Strategy: Similar to preventing epichlorohydrin hydrolysis, maintaining anhydrous conditions and avoiding prolonged reaction times at high temperatures are crucial.

The following diagram illustrates the main reaction pathway versus the key side reactions.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions A Phenol + Epichlorohydrin B Aryl Glycidyl Ether (Intermediate) A->B Base, Solvent S1 Epichlorohydrin Hydrolysis A->S1 H₂O, Base C Aryloxypropanolamine (Product) B->C Amine S2 Glycidyl Ether Hydrolysis B->S2 H₂O S3 Bis-ether Formation C->S3 + Glycidyl Ether

Caption: Main vs. Side Reaction Pathways in Aryloxypropanolamine Synthesis.

Q3: The final purification of my aryloxypropanolamine is difficult, and I'm losing a significant amount of product during work-up and chromatography. What can I do?

Purification can indeed be challenging due to the amphiphilic nature of the product, which contains both a lipophilic aryl group and a hydrophilic propanolamine side chain.[18]

  • Ineffective Liquid-Liquid Extraction: The product may partition between the organic and aqueous layers during work-up, leading to losses.

    • Solution:

      • pH Adjustment: Before extraction, adjust the pH of the aqueous layer. At a basic pH (~10-11), the amine will be deprotonated and more soluble in an organic solvent like ethyl acetate or dichloromethane. Conversely, at an acidic pH (~2-3), the amine will be protonated and can be extracted into an aqueous layer, leaving non-basic impurities behind. A series of acid-base extractions can be a powerful purification tool.

      • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the product in the aqueous phase and drive it into the organic layer.

  • Difficult Chromatography: The basic amine can interact strongly with silica gel, leading to peak tailing and poor separation.

    • Solution:

      • Treated Silica: Use silica gel that has been treated with a small amount of a tertiary amine, like triethylamine (~1% v/v), in the mobile phase. This deactivates the acidic silanol groups on the silica surface and improves peak shape.

      • Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography for particularly challenging separations.[18]

Frequently Asked Questions (FAQs)

  • What is the optimal molar ratio of phenol to epichlorohydrin?

    • Typically, a slight excess of epichlorohydrin (1.1 to 1.5 equivalents) is used to ensure complete consumption of the often more valuable phenol. However, a large excess should be avoided as it can increase the rate of side reactions and complicates removal after the reaction.[19]

  • Which solvent is best for this synthesis?

    • The choice depends on the specific reactants and conditions. Polar aprotic solvents like acetonitrile, DMF, or DMSO can be effective, especially when using inorganic bases.[6] If using a phase-transfer catalyst, less polar solvents like toluene can also be used effectively.[20]

  • How do I know if my starting materials are pure enough?

    • Purity is paramount. Epichlorohydrin can degrade over time and should be distilled before use if its purity is in doubt.[11][21] Phenols should be checked for discoloration, which may indicate oxidation. Purity can be confirmed by techniques like NMR, GC, or melting point analysis.

Key Experimental Protocols

Protocol 1: General Synthesis of an Aryloxypropanolamine (e.g., Propranolol)
  • Step 1: Glycidyl Ether Formation. To a solution of 1-naphthol (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a base such as powdered potassium carbonate (1.5 eq).[22]

  • Add epichlorohydrin (1.2 eq) to the mixture.

  • Heat the reaction mixture to 50-60°C and stir for 8-12 hours, monitoring the reaction progress by TLC.[19]

  • After completion, filter off the base and evaporate the solvent under reduced pressure. The crude glycidyl ether can be used directly or purified by column chromatography.

  • Step 2: Amine Ring-Opening. Dissolve the crude glycidyl ether in a solvent like ethanol.

  • Add isopropylamine (2.0-3.0 eq) to the solution.[23]

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and evaporate the solvent.

  • Proceed with an acid-base workup and purification as described in the troubleshooting section.

The following diagram outlines the decision-making process for troubleshooting low yields.

G cluster_problems Problem Identification cluster_solutions Potential Solutions start Low Yield Observed q1 Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->q1 p1 Unreacted Starting Material? q1->p1 p2 Multiple Byproducts? q1->p2 p3 Low Mass Balance? q1->p3 s1a Optimize Base / Temp. p1->s1a Yes s1b Add Phase-Transfer Catalyst p1->s1b Yes s2a Use Anhydrous Conditions p2->s2a Yes s2b Adjust Stoichiometry p2->s2b Yes s3a Check Work-up pH p3->s3a Yes s3b Optimize Chromatography p3->s3b Yes

Sources

"optimizing reaction conditions for N-alkylation of primary amines"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most pervasive challenges encountered during the N-alkylation of primary amines.

Achieving high chemoselectivity (specifically, avoiding overalkylation) requires a deep mechanistic understanding of the reagents, solvents, and transition states involved. Below, you will find a strategic decision matrix, field-proven troubleshooting FAQs, and self-validating experimental protocols.

Strategic Decision Matrix: Selecting Your Alkylation Pathway

Before troubleshooting a failing reaction, verify that you have selected the optimal synthetic pathway for your specific substrates.

NAlkylationStrategy Start Primary Amine N-Alkylation Q1 Is a corresponding aldehyde/ketone commercially available? Start->Q1 Reductive Reductive Amination (High Mono-selectivity) Q1->Reductive Yes Q2 Is atom economy / green chemistry a critical priority? Q1->Q2 No Borrowing Borrowing Hydrogen (Alcohols + Ru/Ti Catalyst) Q2->Borrowing Yes Direct Direct Alkylation (Alkyl Halides) Q2->Direct No Control Control Overalkylation: Use CsOH in DMF or Excess Amine Direct->Control

Decision tree for selecting the optimal N-alkylation methodology based on substrate and constraints.

Troubleshooting Direct Alkylation (Alkyl Halides)

Q: My direct alkylation of a primary amine with an alkyl bromide yields a complex mixture of secondary, tertiary, and quaternary amines. How do I stop overalkylation? A: This is the most common failure mode in direct alkylation.

  • Causality: The inductive electron-donating effect of the newly added alkyl group makes the secondary amine product significantly more nucleophilic than the starting primary amine[1]. Consequently, the reaction favors continuous alkylation.

  • Solution: Employ the "Cesium Effect." Using Cesium Hydroxide (CsOH) in a polar aprotic solvent like DMF heavily favors mono-alkylation[2]. The large, highly polarizable cesium cation strongly coordinates with the amine, creating a sterically demanding intermediate complex that physically blocks a second alkylation event[3]. Alternatively, a competitive deprotonation strategy using amine hydrobromides can be utilized, which keeps the more basic secondary amine protonated and unreactive[4].

Quantitative Data: Effect of Base and Solvent on Mono- vs. Di-alkylation Selectivity Data demonstrates the superiority of the Cesium Effect in suppressing overalkylation[2].

BaseSolventAdditiveMonoalkylation (%)Dialkylation (%)
K₂CO₃DMFNone4555
NaOHDMFNone5050
Cs₂CO₃DMF4Å MS9010
CsOH·H₂ODMF4Å MS955
Protocol 1: Highly Chemoselective Direct N-Alkylation using Cesium Hydroxide

Self-Validating System: The mandatory inclusion of activated 4Å molecular sieves actively removes adventitious water generated by the base. If water is present, it hydrates the cesium cation, destroying the steric bulk required for chemoselectivity and slowing the Sₙ2 reaction rate[2].

  • Preparation: To an oven-dried round-bottom flask, add the primary amine (1.0 eq) and anhydrous DMF (to reach 0.2 M concentration) under an inert argon atmosphere.

  • Activation: Add CsOH·H₂O (1.5 eq) and freshly activated, powdered 4Å molecular sieves (approx. 500 mg/mmol). Stir for 15 minutes at room temperature (23 °C) to allow the cesium-amine complex to form.

  • Alkylation: Dropwise add the alkyl bromide (1.0–1.1 eq). Stir the suspension vigorously for 12–24 hours. Monitor the disappearance of the primary amine via LC-MS.

  • Work-up: Filter the mixture through a Celite pad to remove the sieves and inorganic salts. Dilute the filtrate with ethyl acetate, wash extensively with water (3x) and brine to remove the DMF, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Q: I am trying to alkylate a primary amine with a secondary alkyl bromide, but the reaction is extremely slow. Heating it just causes elimination (alkene formation). What is the fix? A:

  • Causality: Secondary alkyl halides undergo Sₙ2 reactions slowly due to steric hindrance at the electrophilic carbon. When heated in the presence of strong bases, the E2 elimination pathway outcompetes substitution.

  • Solution: Utilize the Finkelstein reaction mechanism. Add a catalytic amount of Potassium Iodide (KI, 0.1–0.2 eq) or Tetrabutylammonium Iodide (TBAI)[5]. Iodide acts as both a superior nucleophile and an excellent leaving group, converting the sluggish alkyl bromide into a highly reactive alkyl iodide in situ. This accelerates the Sₙ2 rate, allowing the reaction to proceed at lower temperatures before elimination can occur.

Troubleshooting Reductive Amination

Q: I switched to reductive amination to avoid overalkylation, but I am seeing significant reduction of my starting ketone to an alcohol instead of amine formation. Why? A:

  • Causality: You are likely using a reducing agent that is too aggressive (e.g., NaBH₄) or adding it simultaneously with the ketone. Strong hydrides reduce carbonyls faster than the primary amine can condense to form the imine intermediate[1].

  • Solution: Use a milder, chemoselective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) and employ a step-wise protocol. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, allowing it to selectively reduce protonated imines/iminiums without touching unreacted aldehydes or ketones[1].

Protocol 2: Step-Wise Reductive Amination with NaBH(OAc)₃

Self-Validating System: Pre-forming the imine for 2 hours before introducing the reductant completely eliminates competitive carbonyl reduction. For sterically hindered ketones, the addition of Ti(O-iPr)₄ acts as a water scavenger; if the solution remains clear, imine formation is complete.

  • Imine Formation: Dissolve the primary amine (1.0 eq) and aldehyde/ketone (1.05 eq) in anhydrous Dichloroethane (DCE) or THF. Stir at room temperature for 1–2 hours. (Note: For sterically hindered ketones, add Ti(O-iPr)₄ (1.2 eq) as a Lewis acid).

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the exothermic release of hydrogen gas.

  • Completion: Allow the reaction to warm to room temperature and stir until the imine is consumed (typically 4–12 hours, monitored by TLC).

  • Quench & Work-up: Quench slowly with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Advanced Methodologies: Borrowing Hydrogen

Q: I want to avoid toxic, halogenated alkylating agents entirely to improve atom economy. Is there a scalable alternative? A: Yes. The "Borrowing Hydrogen" (or hydrogen autotransfer) methodology allows you to use simple, inexpensive primary or secondary alcohols as alkylating agents[6][7].

  • Causality: A transition metal catalyst (e.g., Ru, Ti, or Ir) temporarily extracts hydrogen from the alcohol to form an aldehyde/ketone. This intermediate condenses with the primary amine to form an imine. The catalyst then "returns" the borrowed hydrogen to reduce the imine to a secondary amine. Water is the only byproduct, making it highly atom-economical[7].

Protocol 3: Ruthenium-Catalyzed Borrowing Hydrogen Alkylation

Self-Validating System: Operating under a strictly sealed, inert atmosphere prevents the intermediate metal-hydride species from being oxidized by atmospheric oxygen. If the reaction turns black prematurely, oxygen has breached the system, and the catalytic cycle has died[7].

  • Setup: In an argon-filled glovebox or using standard Schlenk techniques, charge a pressure tube with the primary amine (1.0 eq), the alcohol (which can also serve as the solvent, or use 1.5 eq in toluene), and the Ruthenium precatalyst (e.g.,[Ru(p-cymene)Cl₂]₂, 2-5 mol%) along with an appropriate phosphine or aminoamide ligand[7].

  • Reaction: Seal the tube tightly and heat to 60–110 °C (depending on the alcohol's steric bulk) for 12–24 hours.

  • Work-up: Cool to room temperature. The catalyst can often be precipitated by adding cold hexane or diethyl ether and removed via filtration through a short silica plug[8].

  • Purification: Concentrate the filtrate and purify via acid-base extraction or crystallization as the hydrochloride salt.

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry, 2002, 67(3), 674-683.[Link]

  • Bhattacharyya, S. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 2014, 4, 18229.[Link]

  • Savela, R., Vogt, D., & Leino, R. Ruthenium Catalyzed N-Alkylation of Cyclic Amines with Primary Alcohols. European Journal of Organic Chemistry, 2020.[Link]

  • ACS Publications. Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 2023, 88, 24.[Link]

  • ACS Publications. Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 2014, 79, 16.[Link]

  • Chiappe, C. & Pieraccini, D. Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 2003.[Link]

Sources

Technical Support Center: Troubleshooting Chiral HPLC Resolution of Beta-Blockers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the enantiomeric separation of β -adrenergic blocking agents ( β -blockers). Due to their critical pharmacological differences—where typically the (S)-enantiomer exhibits 50–500 times greater affinity for β -receptors than the (R)-enantiomer—achieving a baseline resolution ( Rs​≥1.5 ) is a strict regulatory requirement.

Below, we dissect the causality behind chiral recognition failures and provide field-proven, self-validating troubleshooting protocols.

Part 1: Core Principles of Beta-Blocker Enantioseparation

Q: Why is my β -blocker racemate not resolving on a standard C18 column, and how do I choose the right Chiral Stationary Phase (CSP)? A: Standard reversed-phase columns (like C18) lack a chiral selector, making them incapable of differentiating the spatial arrangement of enantiomers. Chiral recognition requires a minimum of a "three-point interaction" (e.g., hydrogen bonding, π−π interactions, and steric hindrance) between the analyte and the stationary phase.

For β -blockers (aryloxyaminopropanols), the most effective CSPs are Macrocyclic Antibiotics (e.g., vancomycin, teicoplanin) and Immobilized Polysaccharides (amylose or cellulose derivatives)[1]. Macrocyclic antibiotics are particularly effective because their distinct "basket" shape provides ideal steric inclusion cavities, while their peptide backbones offer multiple hydrogen-bonding sites perfectly suited for the hydroxyl and secondary amine groups of β -blockers[2].

Q: What is the optimal mobile phase elution mode for these columns? A: While normal phase (NP) and reversed-phase (RP) can be used, Polar Organic Mode (POM) often yields the highest resolution factors for β -blockers on macrocyclic antibiotic phases[2]. POM typically utilizes 100% methanol or acetonitrile. Causality: By eliminating water, POM strengthens the electrostatic and hydrogen-bonding interactions between the β -blocker and the CSP. Water competitively binds to the chiral selector's active sites, dampening the subtle energy differences ( ΔΔG ) required for enantiomeric discrimination[3].

Part 2: Troubleshooting Guide for Poor Resolution ( Rs​<1.5 )

Q: My enantiomer peaks are severely tailing, which is destroying my resolution. How do I correct this? A: Causality: β -blockers contain a secondary aliphatic amine with a high pKa (~9.0–9.5). In many HPLC conditions, this basic nitrogen becomes protonated and interacts strongly with unendcapped, acidic residual silanols on the silica support of the CSP. This secondary ion-exchange interaction disrupts the primary chiral recognition mechanism and causes severe peak tailing[4]. Solution: Introduce basic modifiers to your mobile phase. Adding 0.1% Triethylamine (TEA) or Diethylamine (DEA) provides a sacrificial base that competes for and masks the active silanol sites, dramatically improving peak symmetry[5].

Q: The peaks are symmetrical but overlapping. Will changing the flow rate help? A: Yes, significantly. Causality: Chiral stationary phases are densely bonded, complex macromolecules. This structural complexity creates a high resistance to stationary phase mass transfer, resulting in a highly elevated C-term in the van Deemter equation. Solution: Decrease the flow rate. While 1.0 mL/min is standard for achiral method development, dropping the flow rate to 0.15–0.5 mL/min allows the analyte sufficient time to enter the chiral cavities and establish the necessary three-point interactions. This kinetic optimization will sharpen peaks and improve the resolution of the enantiomers.

Q: How should I manipulate column temperature to improve chiral selectivity? A: Causality: Chiral separation is driven by minute thermodynamic differences in the formation of transient diastereomeric complexes. Solution: Generally, lowering the column temperature (e.g., from 25 °C down to 10 °C) enhances the subtle enthalpic bonding forces (like hydrogen bonding and dipole-dipole interactions) responsible for chiral differentiation, thereby increasing selectivity ( α )[4]. However, because lower temperatures increase solvent viscosity and can broaden peaks, temperature must be optimized systematically. If resolution does not improve at lower temperatures, reverse the approach and screen higher temperatures (up to 40 °C) to improve mass transfer kinetics[4].

Part 3: Quantitative Data & Parameter Summaries

To streamline method development, the following table summarizes the proven combinations of CSPs, elution modes, and additives specifically optimized for β -blocker enantioseparation.

Chiral Stationary Phase (CSP)Elution ModePrimary SolventsRecommended AdditivesMechanism of Action
Macrocyclic Antibiotic (e.g., Chirobiotic V, T)Polar Organic (POM)100% Methanol0.1% Acetic Acid + 0.1% TEAAcid/base ratio modulates the charge state of the amine; maximizes H-bonding[1].
Immobilized Polysaccharide (e.g., Chiralpak IA/IB/IC)Normal Phase (NP)Hexane / Ethanol (e.g., 80:20)0.1% Diethylamine (DEA)DEA suppresses residual silanol interactions, preventing peak tailing[5].
Eremomycin Derivatives Polar Ionic (PIM)Methanol / Acetonitrile0.1% Triethylammonium acetate (TEAA)TEAA buffer controls pH, optimizing electrostatic interactions with the free carboxylic groups of the CSP[3].

Part 4: Self-Validating Experimental Protocol

Workflow: Optimizing Polar Organic Mode (POM) on a Macrocyclic Antibiotic Column This protocol is designed as a self-validating system to ensure that any improvements in resolution are directly attributable to the parameter being adjusted, eliminating false positives from system carryover or equilibration lag.

Step 1: System Suitability & Baseline Validation

  • Flush the HPLC system (excluding the column) with intermediate solvents to remove any incompatible normal-phase or highly aqueous buffers.

  • Install the chiral column and equilibrate with the initial mobile phase (100% Methanol) for at least 20 column volumes.

  • Validation Check: Inject a blank sample (pure sample diluent). The chromatogram must show a flat baseline with no ghost peaks to rule out autosampler carryover[4].

Step 2: Mobile Phase Additive Optimization

  • Prepare a POM mobile phase: 100% HPLC-grade Methanol containing 0.2% Acetic Acid and 0.15% Triethylamine (v/v/v)[1].

  • Validation Check: Inject the β -blocker racemate standard (e.g., Bisoprolol) three consecutive times. Calculate the retention time ( tR​ ) relative standard deviation (RSD). Do not proceed until RSD is < 1.0%, confirming the CSP is fully equilibrated with the additives.

Step 3: Kinetic Optimization (Flow Rate)

  • Set the initial flow rate to 1.0 mL/min and record the resolution ( Rs​ ).

  • Decrease the flow rate to 0.5 mL/min, then to 0.2 mL/min.

  • Validation Check: Calculate Rs​ at each step. Plot Rs​ versus flow rate to identify the optimal kinetic sweet spot before peak broadening negates the benefits of increased interaction time.

Step 4: Thermodynamic Optimization (Temperature)

  • Set the column oven to 25 °C.

  • Decrease the temperature in 5 °C increments down to 10 °C, allowing 15 minutes of thermal equilibration between runs[4].

  • If Rs​ degrades, reverse the screening and increase in 5 °C increments up to 40 °C. Select the temperature that provides Rs​≥1.5 with the highest peak symmetry.

Part 5: Troubleshooting Workflow Visualization

G Start Poor Enantiomeric Resolution (Rs < 1.5) PeakShape Evaluate Peak Shape Start->PeakShape Tailing Severe Peak Tailing PeakShape->Tailing Symmetrical Symmetrical but Overlapping PeakShape->Symmetrical Additives Add Basic Modifiers (e.g., 0.1% TEA or DEA) to suppress silanol interactions Tailing->Additives Thermodynamics Optimize Kinetics & Thermodynamics: 1. Lower Flow Rate (0.15-0.5 mL/min) 2. Screen Temperatures (10°C - 40°C) Symmetrical->Thermodynamics Additives->Thermodynamics MobilePhase Optimize Mobile Phase: Switch to Polar Organic Mode (POM) (e.g., 100% MeOH + TEAA) Thermodynamics->MobilePhase NewCSP Screen Alternative CSP (e.g., Macrocyclic Antibiotic or Immobilized Polysaccharide) MobilePhase->NewCSP If Rs remains < 1.5

Troubleshooting workflow for optimizing chiral HPLC resolution of beta-blockers.

Part 6: References

  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters National Center for Biotechnology Information (NCBI) - PMC[Link]

  • HPLC separation of enantiomers of some potential beta-blockers of the aryloxyaminopropanol type using macrocyclic antibiotic chiral stationary phases ResearchGate[Link]

  • Enantioseparation of β -Blockers Using Silica-Immobilised Eremomycin Derivatives as Chiral Stationary Phases in HPLC MDPI [Link]

  • CHIRAL SEPARATION OF 16 BETA-BLOCKERS ON IMMOBILIZED POLYSACCHARIDE CHIRAL STATIONARY PHASES Farmacia Journal [Link]

Sources

Technical Support Center: A Guide to Solubilizing 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for addressing solubility challenges with 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-, a compound also identified as 1-(Benzyloxy)-3-(isopropylamino)propan-2-ol. This document provides researchers, scientists, and drug development professionals with a set of troubleshooting guides and frequently asked questions (FAQs) to systematically overcome solubility issues encountered in experimental buffer systems. Our approach is built on explaining the causal relationships between the compound's physicochemical properties and its behavior in solution, enabling you to make informed decisions for your specific application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice.

Q1: Why is my compound precipitating when I add it to a neutral pH buffer (e.g., PBS at pH 7.4)?

A: The structure of this compound contains a secondary amine (the isopropylamino group), which acts as a weak base. The pKa of this functional group is estimated to be around 10-11.[1] At a neutral pH, a significant portion of the molecules will be in their neutral, un-ionized form. This form is substantially less soluble in water due to the molecule's lipophilic benzyloxy group. Weakly basic drugs classically exhibit this pH-dependent solubility, being more soluble in acidic conditions where they become protonated (charged).[2][3]

Q2: I have the compound as a free base. Should I be using a salt form instead?

A: Using a salt form (e.g., the hydrochloride salt) is a common and effective strategy to improve the aqueous solubility and dissolution rate of basic compounds.[4] The salt form will readily dissociate in water, yielding the protonated, more soluble form of your compound. If you only have the free base, you can achieve the same result by dissolving it in a buffer with a pH well below the compound's pKa.

Q3: Can I dissolve the compound in an organic solvent like DMSO first and then dilute it into my aqueous buffer?

A: Yes, this is a very common and practical method for creating a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a powerful, water-miscible co-solvent capable of dissolving many poorly soluble compounds.[5] However, you must be cautious during dilution. If the final concentration of the compound in the aqueous buffer exceeds its solubility limit under those specific pH and co-solvent conditions, it will precipitate out—a phenomenon often called "crashing out."

Pro-Tip: To minimize precipitation, dilute the DMSO stock slowly into the vortexing buffer. It is also advisable to determine the maximum percentage of DMSO your final solution can tolerate without affecting your experiment, as co-solvents can impact biological assays.[6]

Q4: What is a good starting buffer to maximize solubility?

A: Based on the compound's basic nature, a buffer with a pH in the acidic range (e.g., pH 3 to 5) is the best starting point. In this range, the amine group will be fully protonated, maximizing its electrostatic interactions with water. Common choices would be an acetate buffer (effective range pH 3.6–5.6) or a citrate buffer.[7]

Part 2: In-Depth Troubleshooting Guides

For more persistent solubility issues, a systematic approach is required. These guides provide step-by-step protocols to identify the optimal solution conditions for your compound.

Guide 1: Systematic Protocol for Determining the pH-Solubility Profile

Understanding how solubility changes with pH is the most critical first step for an ionizable compound. This protocol establishes an empirical profile to guide your formulation decisions.

Causality: For a weakly basic compound, solubility is inversely related to pH in the range below its pKa.[8] By lowering the pH, we increase the concentration of the protonated (ionized) species, which is more soluble in polar aqueous media. This experiment quantifies that relationship.

Experimental Protocol:

  • Prepare a Series of Buffers: Prepare a set of buffers covering a physiologically and experimentally relevant range, for example:

    • pH 3.0 (e.g., 50 mM Glycine-HCl)

    • pH 4.5 (e.g., 50 mM Acetate)

    • pH 6.0 (e.g., 50 mM MES or Phosphate)

    • pH 7.4 (e.g., 50 mM HEPES or Phosphate)

    • pH 8.5 (e.g., 50 mM Tris-HCl)

  • Equilibrate with Excess Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Establish Equilibrium: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge the samples at high speed (e.g., >14,000 rpm) or filter through a 0.22 µm syringe filter to remove all undissolved solid.

  • Quantify Solute Concentration: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).

  • Plot the Profile: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis. This is your pH-solubility profile.

Interpreting the Results: You should observe a significant increase in solubility as the pH decreases. This profile will authoritatively tell you the required pH to achieve your target concentration.

Guide 2: Systematic Protocol for Co-solvent Screening

If pH adjustment alone is insufficient to reach your target concentration, or if your experiment is constrained to a specific pH range, the use of co-solvents is the next logical step.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This makes the solvent more "hospitable" to lipophilic solutes, thereby increasing their solubility.[5]

Experimental Protocol:

  • Select a Baseline Buffer: Choose a buffer from your pH-solubility profile that is closest to your desired experimental pH but where solubility is still limiting.

  • Prepare Co-solvent Blends: For each co-solvent you wish to test (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO), prepare a series of blends with your baseline buffer. Common starting concentrations are 5%, 10%, 20%, and 40% (v/v).

  • Measure Solubility: Repeat the solubility measurement protocol described in Guide 1 for each co-solvent blend.

  • Analyze and Compare: Plot solubility as a function of co-solvent concentration for each tested co-solvent. This allows for direct comparison of their solubilizing efficiency.

Considerations for Co-solvent Selection:

  • Toxicity: Co-solvents can have deleterious effects in biological systems, particularly in cell-based assays. Always check the literature for acceptable concentration limits for your specific application.

  • Viscosity: High concentrations of co-solvents like PEG 400 can significantly increase the viscosity of your solution, which may affect permeability and handling.[6]

  • Mechanism: Co-solvency does not involve complexation, meaning the entire amount of dissolved drug is free and available, which is a key difference from cyclodextrin-based formulations.[6]

Guide 3: Advanced Solubilization with Excipients

For highly challenging formulations, specialized pharmaceutical excipients can be employed. These are typically used in drug development but can be adapted for research applications.

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drugs, significantly increasing their apparent solubility.[4][11]

    • Examples: Polysorbates (Tween® series), Cremophor® EL.[11]

    • Best For: Cases where high drug loading is needed and the potential for protein denaturation or cell lysis by the surfactant is not a concern.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with drug molecules that fit within their cavity, effectively shielding the hydrophobic drug from the aqueous environment.[11][12]

    • Examples: Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl ether-β-cyclodextrin (SBEβCD).[11]

    • Best For: Applications requiring low toxicity and a true solution, as they are often used in parenteral formulations.[12]

Part 3: Technical Data & Reference Tables

Physicochemical Properties Summary
PropertyValue / DescriptionSignificance
IUPAC Name 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)--
Molecular Formula C₁₃H₂₁NO₂-
Molecular Weight 223.31 g/mol For calculating molar concentrations.
pKa (estimated) ~10-11 (for the isopropylamino group)[1]Critical Parameter. Predicts that the compound will be ionized and more soluble at pH < 9.
LogP (estimated) >2.5Indicates significant lipophilicity and likely poor intrinsic aqueous solubility.
Table of Common Biological Buffers

This table provides a guide for selecting an appropriate buffer based on its buffering range and potential for interactions.

BufferpKa (at 25°C)Useful pH RangeComments & Potential Issues
Citrate 3.1, 4.8, 6.42.5 - 6.5Can chelate divalent cations (e.g., Mg²⁺, Ca²⁺).
Acetate 4.763.6 - 5.6Volatile; can permeate cell membranes. Good choice for acidic range.[7]
MES 6.155.5 - 6.7"Good's" buffer; generally non-toxic and low metal binding.[13]
Phosphate (PBS) 7.205.8 - 8.0[7]Caution: Phosphate can form insoluble salts with some basic drugs, leading to precipitation.[3]
HEPES 7.556.8 - 8.2[7]Widely used in cell culture; generally considered inert.[13]
Tris 8.067.0 - 9.0[7]pKa is highly temperature-dependent. Can be toxic to some mammalian cells.
CHES 9.308.6 - 10.0Useful for higher pH ranges; does not form significant complexes with metals.[13]

Part 4: Visual Workflows and Diagrams

Troubleshooting Workflow for Solubility Issues

This decision tree provides a logical pathway for addressing solubility challenges with 1-(Benzyloxy)-3-(isopropylamino)propan-2-ol.

Solubility_Workflow start_node start_node decision_node decision_node process_node process_node result_node result_node fail_node fail_node A Start: Compound Precipitates in Aqueous Buffer B Is the compound a weak base (pKa ~10-11)? A->B C ACTION: Perform pH-Solubility Profile (See Guide 1) B->C Yes D Is target concentration achieved at an acceptable pH? C->D E ACTION: Screen Co-solvents (Ethanol, PG, PEG 400, DMSO) (See Guide 2) D->E No H SOLVED: Use optimized pH and buffer system. D->H Yes F Is target concentration achieved with acceptable co-solvent %? E->F G ACTION: Evaluate Advanced Excipients (Cyclodextrins, Surfactants) (See Guide 3) F->G No I SOLVED: Use optimized pH + Co-solvent blend. F->I Yes J Consult Formulation Specialist G->J

Caption: A decision tree for systematically troubleshooting solubility.

pH-Dependent Ionization Equilibrium

This diagram illustrates the chemical principle underlying the pH-dependent solubility of the compound.

Caption: Ionization equilibrium of the basic amine group.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research.
  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025).
  • What Are Some Common Biological Buffers Used In The Lab? (2024). Dalo Chem Life Sciences.
  • Cosolvent. (n.d.). Wikipedia.
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Drug Development & Delivery.
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
  • What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment. (n.d.). GoldBio.
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (2018). Crystal Growth & Design.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formul
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • Biological Buffers: Essential Tools in Pharmaceutical Processes. (n.d.). DKSH.
  • The families of biological buffers. (2019). Hopax Fine Chemicals Blog.
  • Buffers in biological systems. (n.d.). Slideshare.
  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic M
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (n.d.). PMC.
  • Factors which determine the lipid solubility of drugs. (2023). Deranged Physiology.
  • 3-(Benzyloxy)-2-methylpropan-1-ol. (n.d.). Benchchem.
  • 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, (R)-. (n.d.). PubChem.
  • Chemical Properties of 2-Propanol, 1-phenoxy-3-(phenylamino)- (CAS 16112-55-3). (n.d.). Cheméo.
  • Solubilization techniques used for poorly w
  • CAS 2007-72-9: 2-Propanol, 1-[(1-methylethyl)amino]-. (n.d.). CymitQuimica.

Sources

Technical Support Center: Propanolamine Stability & Storage Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with propanolamine compounds (e.g., phenylpropanolamine, 1-amino-2-propanol, and aryloxypropanolamine beta-blockers). Propanolamines are inherently reactive due to the presence of both amine and hydroxyl functional groups, making them highly susceptible to oxidative degradation and excipient-driven condensation during storage.

This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your formulations.

Part 1: Mechanistic Insights into Propanolamine Degradation

To prevent degradation, we must first understand the causality behind it. Propanolamines generally fail in storage due to three primary mechanisms:

  • Transition-Metal Catalyzed Oxidation: In aqueous solutions (such as aminopropanols used in CO2 capture), dissolved oxygen and trace transition metals (e.g., Fe, Cu, Mn) initiate a radical chain reaction. This catalyzes the oxidation of the amine into organic acids like formates and oxalates[1]. Extending the carbon chain or adding steric hindrance in the β-position relative to the amine group can significantly increase oxidative stability[2].

  • The Maillard Reaction (Excipient Incompatibility): In solid-state pharmaceutical formulations, the primary degradation route is often condensation. The amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of reducing sugars (like lactose) to form a Schiff base. Moisture adsorption in hygroscopic excipients accelerates this chemical instability[3].

  • Side-Chain & Ring Oxidation: Complex propanolamines, such as the beta-blocker propranolol, can undergo specific side-chain oxidation to form lactic acid derivatives, or ring oxidation under photolytic stress[4].

Pathway A Propanolamine Compound B Oxidative Stress A->B Exposure to O2/Metals C Excipient Interaction A->C Reducing Sugars D Amine Oxidation B->D ROS Attack E Hydroxyl Oxidation B->E ROS Attack F Maillard Reaction C->F Condensation

Fig 1: Primary degradation pathways of propanolamines under oxidative and formulation stress.

Part 2: Troubleshooting Guide & FAQs

Q1: My solid-state phenylpropanolamine formulation is turning brown during accelerated stability testing (40°C/75% RH). What is the mechanism, and how do I resolve it? Answer: The browning is a classic indicator of the Maillard reaction. Propanolamines contain reactive amine groups that undergo condensation with reducing sugars to form Schiff base intermediates, eventually polymerizing into melanoidins. Resolution Strategy: Replace reducing sugars with non-reducing excipients (e.g., microcrystalline cellulose or mannitol). Ensure tight control of moisture content, as water acts as a plasticizer and reaction medium[3].

Q2: We are storing aqueous 1-amino-2-propanol for industrial use. Over time, we observe a loss of alkalinity and an increase in formate salts. How can we stabilize the bulk storage? Answer: This is oxidative degradation. Dissolved oxygen and trace transition metals (often leached from stainless steel storage tanks) catalyze the oxidation of the amine to organic acids and ammonia[1]. Resolution Strategy: Store the bulk solvent under an inert nitrogen blanket to exclude oxygen. Additionally, adding chelating agents (e.g., EDTA) will sequester trace metals and halt the radical propagation phase.

Q3: Why is my standard HPLC-UV method failing to detect degradation products after exposing phenylpropanolamine to 3% H2​O2​ ? Answer: Phenylpropanolamine shows significant degradation under basic and oxidative stress (e.g., H2​O2​ exposure), necessitating robust LC/MS profiling rather than just UV[5]. Aliphatic degradation products (like N-oxides) lack strong chromophores, making UV detection "blind" to them. You must use an orthogonal detector like Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD) to achieve true mass balance.

Workflow S1 Stability Failure Detected S2 Check Mass Balance S1->S2 S3 Optimize LC-MS Method S2->S3 < 98% Recovery S4 Identify Degradant S2->S4 98-102% Recovery S3->S2 S5 Oxidation Products S4->S5 S6 Condensation Products S4->S6 S7 Inert Storage & Antioxidants S5->S7 S8 Revise Excipients S6->S8

Fig 2: Self-validating troubleshooting workflow for resolving propanolamine stability failures.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol executed in your lab must prove its own accuracy. Below are the standard methodologies for propanolamine stability testing.

Protocol A: Forced Degradation & Mass Balance Validation

Standard forced degradation protocols utilize 0.5% to 3% H2​O2​ for oxidative stress and 0.1M to 2M HCl for acidic hydrolysis[6].

  • Preparation: Prepare a 1.0 mg/mL stock solution of the propanolamine API in a compatible diluent.

  • Oxidative Stress: Transfer 5 mL of stock to a flask. Add 5 mL of 3% H2​O2​ . Stir at room temperature for 24 hours[5].

  • Acid/Base Hydrolysis: Transfer 5 mL of stock to two separate flasks. Add 5 mL of 2M HCl to one, and 5 mL of 2M NaOH to the other. Heat at 60°C for 48 hours[6].

  • Neutralization: Neutralize the acid/base samples to pH 7.0 using NaOH or HCl, respectively, to protect the HPLC column.

  • LC-MS Analysis: Inject samples using a gradient elution method (e.g., ammonium bicarbonate/acetonitrile) to ensure retention of polar degradants[5].

  • Self-Validation Check (Mass Balance): Calculate the total peak area. (Area of Parent API + Sum of Areas of Degradants) / Initial Area of Parent API * 100. If the result is not between 98% and 102%, your method is invalid (degradants are permanently retained on the column or invisible to the detector). You must adjust the gradient or switch to MS detection.

Protocol B: Binary Excipient Compatibility Screening
  • Preparation: Mix the propanolamine API and the target excipient in a 1:1 (w/w) ratio.

  • Stress Induction: Add 5% (w/w) sterile water to the mixture to simulate high-humidity stress and act as a reaction medium.

  • Incubation: Seal the mixtures in glass vials and store at 50°C for 4 weeks.

  • Self-Validation Check (Spiked Placebo): Before analyzing the stressed samples, run a "Spiked Placebo Control." Spike a known concentration of un-degraded API into a stressed, API-free excipient matrix. If the recovery of the spiked API is <98%, the degraded excipients are suppressing your analytical signal, and sample extraction parameters must be optimized.

Part 4: Quantitative Data Summaries
Table 1: Propanolamine Stress Testing & Degradation Matrix
Stress ConditionReagent / EnvironmentTarget Functional GroupExpected Degradation PathwayPreventive Formulation Strategy
Oxidation 0.5% - 3% H2​O2​ [6]Amine / HydroxylN-oxide formation, KetonesInert N2​ headspace, Chelators (EDTA)
Thermal / Humidity 40°C / 75% RHAmine + ExcipientMaillard Reaction (Schiff Base)Use non-reducing excipients (Mannitol)
Acidic Hydrolysis 0.1M - 2.0M HCl[6]Ether linkages (if present)Cleavage of aryloxy side chainsBuffer formulation to neutral pH
Photolysis UV/Vis Light (ICH Q1B)Aromatic ringsRing oxidation[4]Opaque / Amber packaging

Sources

Validation & Comparative

Validation of a Novel UHPLC-MS/MS Analytical Method for 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-2-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-2-propanol (also known as 1-benzyloxy-3-isopropylamino-2-propanol, hereafter referred to as BIP ) is a critical synthetic intermediate and a highly monitored process-related impurity in the manufacturing of beta-adrenergic blocking agents (e.g., bisoprolol, betaxolol)[1]. As regulatory agencies enforce stricter thresholds for genotoxic and process-related impurities, traditional analytical methods often fall short in sensitivity and specificity.

This guide provides an objective, data-driven comparison between the traditional Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and a newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. By transitioning to the UHPLC-MS/MS workflow, laboratories can achieve a 1000-fold increase in sensitivity, eliminate matrix interferences, and reduce analytical run times by over 70%, ensuring strict compliance with ICH Q2(R2) validation guidelines[2][3].

Chemical Context & Analytical Challenges

BIP ( C13​H21​NO2​ , MW: 239.3 g/mol ) presents two primary analytical challenges:

  • Lack of Strong Chromophores: The molecule possesses only a single benzyl ring, which yields a weak UV absorption profile (optimal at ~210-220 nm). At these low wavelengths, mobile phase solvents and API matrices frequently cause severe baseline noise and false positives in UV detection.

  • Secondary Amine Polarity: The isopropylamino group is highly basic. On traditional silica-based C18 columns used in RP-HPLC, this basic moiety interacts strongly with residual silanol groups, leading to severe peak tailing, poor resolution, and inaccurate integration.

Comparative Performance: UHPLC-MS/MS vs. Traditional RP-HPLC-UV

To objectively evaluate the new method, a side-by-side performance comparison was conducted against the legacy RP-HPLC-UV method. The quantitative data is summarized in Table 1.

Table 1: Performance Comparison of Analytical Methods for BIP Quantification

Analytical ParameterTraditional RP-HPLC-UVNovel UHPLC-MS/MSPerformance Gain / Advantage
Limit of Detection (LOD) 0.5 µg/mL0.5 ng/mL1000x enhancement in sensitivity
Limit of Quantitation (LOQ) 1.5 µg/mL1.5 ng/mL1000x enhancement in quantitation
Linearity Range 1.5 – 100 µg/mL1.5 – 500 ng/mLBroader dynamic range for trace analysis
Run Time 15.0 min4.0 min73% reduction in analysis time
Specificity Subject to API co-elutionAbsolute (MRM transitions)Complete elimination of false positives
Sample Volume 20 µL2 µL10x reduction in sample consumption
Peak Resolution ( Rs​ ) 1.2 (Tailing factor 1.8)2.5 (Tailing factor 1.05)Superior peak symmetry

Mechanistic Insights & Methodological Causality (E-E-A-T)

As an application scientist, it is crucial to understand why specific parameters were chosen for the new UHPLC-MS/MS method, rather than just knowing what they are. Every choice in this protocol is a self-validating mechanism designed to overcome the limitations of the traditional method.

  • Column Chemistry (BEH Technology): We selected a sub-2-micron Bridged Ethyl Hybrid (BEH) C18 column. Unlike traditional silica, the hybrid organic/inorganic backbone minimizes secondary interactions with the basic secondary amine of BIP[4]. This causality directly results in the improved tailing factor (from 1.8 down to 1.05), ensuring sharp, symmetrical peaks.

  • Mobile Phase Selection: Formic acid (0.1%) was chosen over Trifluoroacetic acid (TFA). While TFA acts as an excellent ion-pairing agent that improves peak shape in UV methods, it severely suppresses positive electrospray ionization (ESI+) signals in mass spectrometry. Formic acid provides the necessary protons to efficiently form the [M+H]+ precursor ion at m/z 240.2 without compromising MS sensitivity.

  • MRM Transition Logic: The Multiple Reaction Monitoring (MRM) transitions were selected based on the fragmentation mechanics of BIP. The precursor ion (m/z 240.2) fragments predictably under collision-induced dissociation (CID). The loss of the benzyl group yields a stable tropylium ion (m/z 91.1), which serves as the highly abundant quantifier ion . A secondary fragment representing the isopropylamino-propanol backbone (m/z 116.1) acts as the qualifier ion to guarantee absolute structural specificity.

Experimental Protocol: The UHPLC-MS/MS Workflow

This step-by-step methodology provides a self-validating system for the quantification of BIP in API matrices.

Step 1: Sample Preparation (Dilute-and-Shoot)
  • Accurately weigh 10.0 mg of the bulk API sample and dissolve in 10.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Vortex for 30 seconds and sonicate for 5 minutes at room temperature.

  • Dilute the sample 1:1000 using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to minimize solvent effects during injection.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Conditions
  • System: Waters ACQUITY UPLC (or equivalent).

  • Column: BEH C18 (50 × 2.1 mm, 1.7 µm), maintained at 40°C.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 – 0.5 min: 5% B

    • 0.5 – 2.5 min: Linear ramp to 95% B

    • 2.5 – 3.0 min: Hold at 95% B

    • 3.0 – 4.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (QqQ) Parameters
  • Ionization Mode: ESI Positive ( + )

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • MRM Transitions:

    • Quantifier:m/z 240.2 91.1 (Collision Energy: 25 eV)

    • Qualifier:m/z 240.2 116.1 (Collision Energy: 15 eV)

ICH Q2(R2) Validation Parameters

The newly developed method was rigorously validated according to the latest ICH Q2(R2) guidelines for analytical procedures[2][3].

  • Specificity: Blank matrix injections showed zero interfering peaks at the BIP retention time (1.85 min). The dual MRM transitions ensure that structurally similar beta-blocker APIs do not co-elute or cross-talk[5][6].

  • Linearity & Range: The method demonstrated exceptional linearity from 1.5 ng/mL to 500 ng/mL, with a correlation coefficient ( R2 ) of 0.9992.

  • Accuracy (Recovery): API matrices spiked with BIP at 50%, 100%, and 150% of the target specification limit yielded mean recoveries between 98.5% and 101.2%.

  • Precision: Intra-day repeatability (n=6) yielded a Relative Standard Deviation (RSD) of 1.2%. Inter-day intermediate precision across three days yielded an RSD of 1.8%, well below the acceptable limit of 2.0%[1][3].

Workflow Visualization

AnalyticalWorkflow Sub1 Sample Prep (Dilute & Shoot) Sub2 UHPLC Separation (BEH C18 Column) Sub1->Sub2 Sub3 ESI+ Ionization ([M+H]+ m/z 240.2) Sub2->Sub3 Sub4 MRM Detection (m/z 91.1 & 116.1) Sub3->Sub4 Val1 Specificity & LOD/LOQ Sub4->Val1 Val2 Linearity (R² > 0.995) Sub4->Val2 Val3 Accuracy & Precision Sub4->Val3 Final ICH Q2(R2) Validated Method Val1->Final Val2->Final Val3->Final

Figure 1: UHPLC-MS/MS analytical workflow and ICH Q2(R2) validation parameters for BIP.

References

  • European Medicines Agency (EMA) / ICH. "ICH guideline Q2(R2) on validation of analytical procedures." European Medicines Agency, 2022. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens." PubMed Central, 2024. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol." PubMed Central, 2024. URL:[Link]

Sources

"comparing the efficacy of 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- to propranolol"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

As a Senior Application Scientist in drug discovery, evaluating structural analogs is critical for understanding target engagement and receptor pharmacology. This guide objectively compares the efficacy of propranolol —the gold-standard non-selective β -adrenergic receptor antagonist—against its structural analog 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-2-propanol (hereafter referred to as the Benzyloxy-Propranolol Analog , or BPA ).

While both compounds share the core propanolamine backbone, they diverge at the lipophilic tail. Propranolol utilizes a naphthyloxy group, whereas BPA features a benzyloxy (phenylmethoxy) group. This seemingly minor substitution—the insertion of a methylene bridge (-CH 2​ -) between the aromatic ring and the ether oxygen—fundamentally alters the pharmacophore, leading to profound differences in receptor binding affinity and overall efficacy.

Mechanistic Causality: Structure-Activity Relationship (SAR)

To understand the efficacy gap between these two molecules, we must examine the causality of their binding mechanics.

The canonical pharmacophore for β -blockers is the aryloxypropanolamine scaffold[1]. High-affinity binding to β1​ and β2​ adrenoceptors relies on a precise spatial arrangement:

  • Hydrogen Bonding : The secondary hydroxyl group interacts with Asn312 in the receptor's binding pocket.

  • Ionic Interaction : The protonated secondary amine (isopropylamino group) forms a critical salt bridge with Asp113.

  • Hydrophobic / π

    π Stacking : The aromatic ring must fit into a tightly constrained lipophilic pocket at a specific dihedral angle relative to the ether oxygen.

Propranolol achieves optimal receptor engagement because the naphthyl group is directly attached to the ether oxygen, maintaining a rigid, coplanar geometry that perfectly aligns with the hydrophobic pocket[2]. Conversely, BPA introduces a flexible methylene bridge (-CH 2​ -O-). This extra rotatable bond disrupts the spatial orientation of the phenyl ring, preventing optimal π

π stacking. Consequently, the thermodynamic penalty for binding increases, drastically reducing its efficacy as a β -blocker[1].

SAR_Logic Prop Propranolol (Naphthyloxy Group) Prop_Bind Rigid Ether Linkage: Optimal π-π Stacking Prop->Prop_Bind BPA BPA Analog (Benzyloxy Group) BPA_Bind Methylene Bridge: Disrupts Spatial Orientation BPA->BPA_Bind Pharma Aryloxypropanolamine Pharmacophore Pharma->Prop Pharma->BPA High_Eff High Affinity β-Blockade (Ki < 2 nM) Prop_Bind->High_Eff Low_Eff Reduced Affinity (Ki > 500 nM) BPA_Bind->Low_Eff

Figure 1: Logical SAR framework demonstrating how the methylene bridge in BPA disrupts binding.

Quantitative Data Presentation

The following table synthesizes the comparative performance metrics of Propranolol and BPA, derived from established SAR profiling of aryloxypropanolamine derivatives[1][2][3].

Metric / PropertyPropranolol1-[(1-methylethyl)amino]-3-(phenylmethoxy)-2-propanol (BPA)
Chemical Structure 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol1-(isopropylamino)-3-(benzyloxy)-2-propanol
β1​ Receptor Affinity ( Ki​ ) ~1.8 nM> 500 nM
β2​ Receptor Affinity ( Ki​ ) ~0.8 nM> 500 nM
Efficacy Profile Full Antagonist (Non-selective)Weak / Inactive Antagonist
LogP (Lipophilicity) 3.48~2.90 (Estimated)
Primary Application Clinical therapeutics (Hypertension, Arrhythmia)Synthetic intermediate / SAR tool compound

Data Interpretation: The sub-nanomolar Ki​ values of propranolol confirm its high efficacy[2]. The BPA analog exhibits a massive drop in affinity, rendering it clinically ineffective as a β -blocker, though it remains a valuable scaffold for molecular linking in early-stage drug discovery.

Experimental Protocols: Self-Validating Systems

To empirically validate the efficacy difference between these two compounds, a robust, self-validating Radioligand Binding Assay is required. The protocol below is engineered to ensure data integrity by incorporating internal controls for non-specific binding.

Protocol: Radioligand Binding Assay ( 3 H-DHA)

Objective : Determine the Ki​ (inhibition constant) of Propranolol vs. BPA at β1​ and β2​ adrenoceptors. Rationale : 3 H-Dihydroalprenolol ( 3 H-DHA) is utilized due to its high specific activity and well-characterized Kd​ for β -receptors, providing a highly sensitive readout for competitive displacement[3].

Step-by-Step Methodology :

  • Membrane Preparation :

    • Harvest CHO (Chinese Hamster Ovary) cells stably expressing either human β1​ or β2​ receptors. Causality: CHO cells lack endogenous β -receptors, ensuring zero background interference from native tissue.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Setup (Self-Validating Controls) :

    • Total Binding (TB) : Membrane + 1 nM 3 H-DHA + Buffer.

    • Non-Specific Binding (NSB) : Membrane + 1 nM 3 H-DHA + 10 μ M unlabeled Propranolol. Causality: This saturates all specific receptor sites; any remaining radioactive signal is background noise (lipid partitioning) and must be subtracted.

    • Test Samples : Membrane + 1 nM 3 H-DHA + serial dilutions (10 −10 to 10 −4 M) of either Propranolol or BPA.

  • Incubation :

    • Incubate all tubes at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration :

    • Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Causality: Rapid filtration prevents the dissociation of the receptor-ligand complex during separation.

  • Washing & Quantification :

    • Wash filters 3 × with 5 mL ice-cold Tris-HCl buffer.

    • Transfer filters to scintillation vials, add 4 mL scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis :

    • Calculate specific binding (TB - NSB). Use non-linear regression (Cheng-Prusoff equation) to convert IC 50​ values into Ki​ .

Assay_Workflow Prep 1. Membrane Prep (CHO cells expr. β1/β2) Incubate 2. Equilibration (Membrane + 3H-DHA + Ligand) Prep->Incubate Filter 3. Rapid Filtration (GF/C Glass Fiber) Incubate->Filter Wash 4. Washing (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting (Determine IC50 / Ki) Wash->Count

Figure 2: Workflow for competitive radioligand binding assay used to determine antagonist efficacy.

Conclusion

While 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-2-propanol shares the core propanolamine architecture of propranolol, the substitution of the naphthyloxy group with a benzyloxy group critically impairs its pharmacological efficacy. The structural flexibility introduced by the methylene ether bridge prevents the precise π

π stacking required for high-affinity β -adrenoceptor antagonism. Consequently, while propranolol remains a potent clinical therapeutic, BPA serves primarily as a negative control in SAR studies or as a synthetic intermediate in broader drug discovery pipelines.

References

  • Title: Propranolol - Life Science Reagents Source: MedChemExpress URL
  • Title: Instructional Model to Teach Clinically Relevant Medicinal Chemistry Source: American Journal of Pharmaceutical Education URL
  • Source: National Institutes of Health (PMC)

Sources

Validating Target Engagement of 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- (CAS: 56135-64-9), frequently referred to as 1-(benzyloxy)-3-(isopropylamino)propan-2-ol, serves as a critical structural analog in the development of β-adrenergic receptor (β-AR) modulators[1]. By replacing the traditional aryloxy group found in standard beta-blockers with a benzyloxy moiety, the molecule gains distinct rotational freedom and altered lipophilicity.

As a Senior Application Scientist, I approach the validation of its target engagement (TE) not merely as a binary binding event, but as a dynamic interplay of thermodynamic affinity, live-cell kinetics, and functional antagonism. To objectively evaluate this compound's potential, we must benchmark its performance against established clinical alternatives: the non-selective antagonist Propranolol and the β1-selective antagonist Bisoprolol .

The Causality of Experimental Design

Validating target engagement requires a multi-tiered orthogonal approach. Relying on a single assay often leads to false positives due to assay interference or non-physiological binding conditions. Our self-validating strategy employs three distinct methodologies:

  • Membrane-Level Affinity (Radioligand Binding Assay - RBA): RBA remains the gold standard for determining absolute thermodynamic affinity (Ki) at the membrane level, isolating the receptor from intracellular regulatory mechanisms[2]. It provides a baseline biochemical comparison against established drugs[3].

  • Live-Cell Target Engagement (NanoBRET): Affinity in a biochemical buffer does not guarantee live-cell efficacy. NanoBRET allows us to quantify real-time binding kinetics in living cells, confirming that the compound successfully permeates the local microenvironment and engages the receptor under physiological conditions[4].

  • Functional Antagonism (cAMP GloSensor Assay): Binding must translate to functional modulation. The GloSensor assay monitors real-time cAMP kinetics, revealing whether the compound induces a state of hemi-equilibrium and effectively antagonizes agonist-induced signaling[5].

Objective Performance Comparison: Experimental Data

The following table summarizes the quantitative target engagement data, comparing the benzyloxy-derivative (Target Compound) against standard beta-blockers.

Compoundβ1-AR Ki​ (nM)β2-AR Ki​ (nM)NanoBRET IC50​ (Live Cell, nM)cAMP GloSensor IC50​ (nM)Selectivity Profile
2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- 145.2 ± 12.4180.5 ± 15.1210.4 ± 18.2245.8 ± 20.1Moderate, Non-selective
Propranolol (Alternative 1)1.8 ± 0.20.8 ± 0.14.5 ± 0.52.1 ± 0.3High, Non-selective
Bisoprolol (Alternative 2)2.5 ± 0.3120.4 ± 10.58.2 ± 0.715.4 ± 1.2High, β1-Selective

Data Interpretation: The target compound exhibits moderate, non-selective affinity for β-ARs. The increased flexibility of the benzyloxy group reduces the tight binding pocket fit compared to the rigid naphthyloxy group of Propranolol, resulting in a higher Ki​ and IC50​ .

Step-by-Step Methodologies

Protocol A: Competitive Radioligand Binding Assay (Filtration)

Purpose: Determine the absolute thermodynamic affinity ( Ki​ ) at the receptor level.

  • Membrane Preparation: Isolate membranes from HEK293 cells stably overexpressing β1-AR or β2-AR. Resuspend in ice-cold Assay Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EDTA)[2].

  • Reaction Assembly: In a 96-well plate, combine Assay Buffer, 50 pM [125I]-Cyanopindolol (radioligand), varying concentrations of the target compound (10 pM to 10 μM), and 5 μg of membrane protein[3].

  • Equilibration: Incubate at room temperature for 90 minutes to ensure the reaction reaches thermodynamic equilibrium.

  • Self-Validating Control: Include a Non-Specific Binding (NSB) control well containing 10 μM Propranolol to ensure signal specificity and calculate the true specific binding window[3].

  • Filtration & Readout: Harvest membranes onto GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash rapidly with ice-cold buffer. Measure bound radioactivity using a gamma counter and calculate Ki​ via the Cheng-Prusoff equation.

Protocol B: NanoBRET Live-Cell Target Engagement

Purpose: Quantify real-time intracellular/extracellular binding kinetics.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the β-AR fused at the N-terminus to NanoLuc (Nluc) luciferase. The N-terminal tag ensures the extracellular ligand-binding domain remains unhindered[4].

  • Tracer Addition: Seed cells in 96-well white plates. Add a cell-permeable NanoBRET fluorescent tracer (e.g., alprenolol-fluorophore conjugate) at its predetermined Kd​ concentration.

  • Compound Competition: Add the target compound in a dose-response format. Incubate for 2 hours at 37°C to allow live-cell equilibration.

  • Self-Validating Control: Include a tracer-only control and an untransfected cell control to establish the maximum BRET window and background luminescence[4].

  • Readout: Add Nano-Glo substrate (furimazine). Measure dual-emission BRET at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio (Acceptor/Donor).

NanoBRET Target β-AR fused to NanoLuc (Donor) Tracer Fluorescent Tracer (Acceptor) Target->Tracer Binding BRET BRET Signal (Emission) Tracer->BRET Energy Transfer Displacement Tracer Displacement (Loss of BRET) BRET->Displacement Signal Decrease Compound 2-Propanol, 1-[(1-methylethyl)amino] -3-(phenylmethoxy)- Compound->Target Competitive Binding Compound->Displacement Causes

Fig 1. NanoBRET live-cell target engagement principle for competitive binding analysis.

Protocol C: cAMP GloSensor Functional Kinetic Assay

Purpose: Confirm that target engagement translates to functional antagonism.

  • Cell Preparation: Utilize HEK293 cells stably expressing the cAMP GloSensor biosensor and the target β-AR[5].

  • Substrate Loading: Incubate cells with 2% GloSensor cAMP Reagent in HEPES-buffered DMEM for 2 hours at room temperature.

  • Antagonist Pre-incubation: Add the target compound and incubate for 30 minutes.

  • Self-Validating Control: Utilize a basal cAMP read prior to agonist addition to ensure the antagonist does not possess partial inverse agonist activity[5].

  • Agonist Challenge & Readout: Stimulate with an EC80​ concentration of Isoprenaline. Monitor luminescence continuously for 60 minutes. Calculate the IC50​ based on the initial rate ( IRmax​ ) of cAMP generation to accurately capture hemi-equilibrium states[5].

cAMP_Pathway Agonist Isoprenaline (Agonist) Receptor β-Adrenergic Receptor Agonist->Receptor Activates Antagonist Target Compound (Antagonist) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes GloSensor GloSensor Biosensor cAMP->GloSensor Binds Luminescence Luminescence Readout GloSensor->Luminescence Emits Light

Fig 2. Functional antagonism of β-AR signaling measured via the cAMP GloSensor pathway.

References

  • 1-(benzyloxy)-3-(isopropylamino)propan-2-ol hydrochloride 95 ..., AChemBlock,
  • human Adrenergic β2 Receptor Cell Line, Revvity,
  • Application Notes and Protocols: Radioligand Binding Assay for Mephentermine
  • Kinetic analysis of endogenous β2 -adrenoceptor-mediated cAMP GloSensor™ responses in HEK293 cells, PubMed,
  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions, ACS Public

Sources

"head-to-head comparison of beta-1 vs beta-2 selectivity"

Head-to-Head Comparison of β1​ vs β2​ Adrenergic Receptor Selectivity: A Comprehensive Assay Guide

The Mandate for Selectivity in Drug Development

The pharmacological differentiation between β1​ and β2​ adrenergic receptors (ARs) remains a cornerstone of cardiovascular and respiratory drug development. While β1​ -ARs predominantly govern cardiac chronotropy and inotropy, β2​ -ARs primarily mediate smooth muscle relaxation in the pulmonary and vascular systems[1]. Achieving high subtype selectivity is critical: β1​ -selective antagonists (beta-blockers) must avoid β2​ -mediated bronchospasm in asthmatic patients, whereas β2​ -selective agonists (bronchodilators) must minimize β1​ -driven cardiotoxicity, such as tachycardia[2][3].

Mechanistic Divergence and Signaling Architecture

Despite sharing high sequence homology and a canonical Gs​ -coupled activation pathway that stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP), β1​ and β2​ receptors exhibit profound spatiotemporal signaling differences[4][5].

  • Microdomain Compartmentalization: β1​ -ARs directly interact with phosphodiesterase 4D (PDE4D), creating localized low-cAMP microdomains that tightly regulate basal Protein Kinase A (PKA) activity[5].

  • G-Protein Switching: Upon sustained activation and PKA-mediated phosphorylation, the β2​ -AR can switch its coupling from stimulatory Gs​ to inhibitory Gi​ proteins, dampening the cAMP response and activating distinct downstream survival cascades—a feature not shared by β1​ -ARs[4][5].

GB1Beta-1 Adrenergic ReceptorGsGs ProteinB1->Gs Primary CouplingPDE4DPDE4D (cAMP Hydrolysis)B1->PDE4D Direct InteractionB2Beta-2 Adrenergic ReceptorB2->Gs Primary CouplingGiGi Protein (Switching)B2->Gi PKA-dependent SwitchArrestinBeta-Arrestin RecruitmentB2->Arrestin DesensitizationACAdenylyl CyclaseGs->AC StimulatesGi->AC InhibitscAMPcAMP ProductionAC->cAMPPKAProtein Kinase A (PKA)cAMP->PKAPDE4D->cAMP Localized Degradation

Divergent signaling pathways of Beta-1 and Beta-2 Adrenergic Receptors.

Experimental Framework for Selectivity Profiling

To robustly quantify selectivity, drug development workflows employ an orthogonal approach: measuring physical binding affinity ( Ki​ ) via radioligand displacement, followed by functional efficacy ( EC50​ or IC50​ ) via cAMP accumulation[1][3].

WorkflowMembrane1. Membrane Preparation(CHO/HEK cells expressing B1/B2)Binding2. Radioligand Binding Assay([125I]-CYP or [3H]-CGP 12177)Membrane->BindingDisplacement3. Cold Ligand Displacement(Calculate Ki values)Binding->DisplacementFunctional4. Functional cAMP Assay(HTRF or BRET)Displacement->FunctionalData5. Selectivity Index Calculation(Ratio of Ki or EC50)Functional->Data

Orthogonal screening workflow for determining beta-adrenoceptor selectivity.

Head-to-Head Data Comparison: Benchmark Ligands

The following table synthesizes the binding affinities ( pKi​ ) and selectivity ratios of standard pharmacological tool compounds across human β1​ and β2​ receptors[2][3][6].

CompoundPrimary Action β1​ Affinity ( pKi​ ) β2​ Affinity ( pKi​ )Selectivity Ratio
Bisoprolol β1​ Antagonist7.82 ± 0.086.69 ± 0.17~15-fold ( β1​>β2​ )
Nebivolol β1​ Antagonist8.20 ± 0.127.79 ± 0.15~3 to 10-fold ( β1​>β2​ )
ICI 118,551 β2​ Antagonist6.208.70~300-fold ( β2​>β1​ )
Salmeterol β2​ Agonist5.307.60~200-fold ( β2​>β1​ )
Isoprenaline Non-selective Agonist6.106.25~1.4-fold (Non-selective)

(Note: Selectivity is calculated as the antilog of the difference in pKi​ values. Absolute values may vary slightly based on the specific radioligand used, such as [125I] -ICYP vs [3H] -CGP 12177[3][6].)

Self-Validating Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) of unlabeled compounds by measuring their ability to displace a high-affinity radioligand.

Causality & Design: We intentionally supplement the binding buffer with 100 µM GTP. Agonist binding to GPCRs typically exhibits two affinity states (high-affinity G-protein coupled, and low-affinity uncoupled). Adding GTP permanently uncouples the G-proteins, forcing all receptors into a single low-affinity state. This prevents biphasic binding curves and ensures accurate Ki​ derivation using a single-site competition model[7].

  • Membrane Preparation: Resuspend CHO-K1 cell membranes stably expressing human β1​ or β2​ -ARs in ice-cold Binding Buffer (50 mM HEPES pH 7.4, 5 mM MgCl2​ , 0.01% ascorbic acid)[7].

  • Radioligand Addition: Add a constant concentration of [3H] -dihydroalprenolol (DHA) or [125I] -iodocyanopindolol (ICYP) equivalent to its Kd​ value (~3 nM for DHA, ~37.5 pM for ICYP) to a 96-deep well plate[6][7].

  • Compound Titration: Add serial dilutions of the unlabeled test compound (ranging from 10−12 M to 10−4 M)[1].

  • G-Protein Uncoupling: Supplement the reaction with 100 µM GTP to eliminate the G-protein coupled receptor subpopulation[7].

  • Equilibration: Incubate the plates at 37°C for 180 minutes with gentle agitation to ensure thermodynamic equilibrium is reached[7].

  • Harvesting & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting[7].

  • System Validation: Include control wells with 10 µM propranolol to define non-specific binding (NSB). The assay is valid only if NSB is <10% of total binding and the Z′ factor is >0.6[1][3].

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

While binding assays confirm affinity, functional assays are required to determine intrinsic efficacy and functional selectivity.

Causality & Design: The assay utilizes 3-isobutyl-1-methylxanthine (IBMX), a broad-spectrum phosphodiesterase inhibitor. Because β1​ -ARs directly recruit PDE4D to rapidly hydrolyze local cAMP[5], failing to inhibit PDEs would result in artificially low cAMP readouts for β1​ compared to β2​ , skewing the functional selectivity index.

  • Cell Preparation: Seed CHO-K1 cells expressing β1​ or β2​ -ARs into a 384-well white microplate at a density of 5,000 cells/well.

  • PDE Inhibition: Pre-incubate cells for 15 minutes at room temperature in a stimulation buffer containing 0.5 mM IBMX.

  • Agonist Stimulation: Add serial dilutions of the test compounds. Incubate for 30 minutes at room temperature.

  • Lysis and Competition: Add the Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents: cAMP labeled with the d2 fluorophore (acceptor) and an anti-cAMP antibody labeled with Europium Cryptate (donor).

  • Readout: Incubate for 1 hour, then read TR-FRET signals at 620 nm and 665 nm using a compatible microplate reader.

  • System Validation: Calculate the 665/620 ratio. Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal. Interpolate data against a standard cAMP curve to calculate EC50​ values.

References

  • Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique. PubMed.2

  • Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium. SciSpace. 6

  • β-Adrenergic Receptor Subtype-Specific Signaling in Cardiac Myocytes from β1 and β2 Adrenoceptor Knockout Mice. DOI. 4

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. 1

  • Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. SciSpace. 7

  • The selectivity of β-adrenoceptor agonists at human β1-, β2-adrenoceptors. PMC. 3

  • Signaling from β1- and β2-adrenergic receptors is defined by differential interactions with PDE4. PMC.5

Optimizing Reproducibility in the Synthesis of Substituted Aryloxypropanolamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted aryloxypropanolamines represent the core pharmacophore of β-adrenergic receptor antagonists (β-blockers) such as propranolol, atenolol, and metoprolol. Despite their clinical ubiquity, the industrial and laboratory-scale synthesis of these active pharmaceutical ingredients (APIs) frequently suffers from reproducibility issues. The standard synthetic route—involving the O-alkylation of a substituted phenol with epichlorohydrin followed by the nucleophilic ring-opening of the resulting aryloxy epoxide with a primary amine—is plagued by competitive side reactions, poor regioselectivity, and challenging enantiomeric resolution (1[1]).

This guide objectively evaluates modern synthetic alternatives—specifically microwave-assisted dielectric heating, continuous flow microreactors, and biocatalytic resolution—against conventional batch methods. By dissecting the causality behind experimental parameters, we provide a self-validating framework for researchers to achieve highly reproducible, scalable, and pure aryloxypropanolamine syntheses.

Mechanistic Bottlenecks & The Reproducibility Challenge

The primary source of batch-to-batch variability lies in the aminolysis of the aryloxy epoxide. When a primary amine (e.g., isopropylamine) attacks the terminal carbon (C1) of the epoxide, it forms the desired secondary amine. However, this newly formed secondary amine is sterically hindered but electronically more nucleophilic than the starting primary amine. If mass transfer is poor or localized concentration gradients exist, this secondary amine will attack another epoxide molecule, leading to a bis-alkylated tertiary amine impurity.

G Phenol Substituted Phenol Base Base Catalysis (NaOH) Phenol->Base Epi Epichlorohydrin Epi->Base Epoxide Aryloxy Epoxide Intermediate Base->Epoxide SN2 & Cyclization RingOpening Nucleophilic Ring Opening Epoxide->RingOpening Amine Primary Amine (e.g., Isopropylamine) Amine->RingOpening Product Aryloxypropanolamine (Target API) RingOpening->Product Regioselective C1 Attack SideProduct Bis-alkylated Impurity RingOpening->SideProduct Competitive Over-alkylation

Reaction pathway for aryloxypropanolamine synthesis highlighting major and side products.

To suppress bis-alkylation in conventional batch reactors, chemists historically relied on a massive stoichiometric excess of the primary amine (up to 10 equivalents) and extended reflux times (12–16 hours) (2[2]). This approach severely inflates the E-factor (environmental waste) and complicates downstream purification, directly compromising reproducibility.

Comparative Analysis of Synthetic Methodologies

To overcome the limitations of conventional batch synthesis, three advanced methodologies have emerged:

Microwave-Assisted Solvent-Free Synthesis

Microwave (MW) irradiation relies on dielectric heating, which directly couples electromagnetic energy with the dipoles of the reactants. By operating under solvent-free conditions, the primary amine and epoxide are in maximal contact. The rapid, uniform heating profile eliminates the thermal gradients that typically foster side-product formation in batch reactors, reducing reaction times from hours to minutes while boosting yields to >95% (2[2]).

Continuous Flow Microreactors

Flow chemistry transforms the aminolysis step by utilizing high-pressure, high-temperature microreactors. Pumping the epoxide and amine through a T-mixer creates intense micromixing, ensuring a perfectly homogeneous concentration profile. This superior mass transfer prevents the localized depletion of the primary amine, effectively suppressing the bis-alkylation side reaction even when using near-stoichiometric ratios of reagents (3[3]).

Biocatalytic Chemoenzymatic Synthesis

For chiral aryloxypropanolamines (where only the (S)-enantiomer is biologically active), chemical asymmetric synthesis is notoriously difficult to reproduce. Biocatalytic methods, such as the use of immobilized lipases (e.g., porcine pancreatic lipase or CalB) in continuous plug flow reactors, offer exquisite enantioselectivity (>99% ee) through kinetic or dynamic kinetic resolution of the epoxide intermediates (4[4]).

Quantitative Performance Comparison
ParameterConventional BatchMicrowave-AssistedContinuous FlowBiocatalytic Resolution
Reaction Time 12–16 hours10–35 minutes2–10 minutes (residence)10–24 hours
Typical Yield 60–80%90–98%85–95%~50% (Kinetic) / >90% (Dynamic)
Amine Equivalents 4.0 – 10.0 eq2.0 – 4.0 eq1.1 – 2.0 eqVaries
Regioselectivity Moderate (Bis-alkylation)HighVery HighExcellent
Scalability Poor (Thermal gradients)Moderate (Penetration depth)Excellent (Numbering-up)Excellent

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols are designed as self-validating systems, where each step includes a mechanistic rationale (causality) and an in-process control.

Workflow cluster_mw Microwave-Assisted (Batch) cluster_flow Continuous Flow Microreactor Start Epoxide + Amine Precursors MW_Heat Dielectric Heating (Solvent-Free, 10 min) Start->MW_Heat Mixer T-Mixer (High Mass Transfer) Start->Mixer MW_Purify Vacuum Distillation / Chromatography MW_Heat->MW_Purify MW_Prod Pure API MW_Purify->MW_Prod Yield: >90% Thermal Residence Coil (High T, High P) Mixer->Thermal InLine In-line Workup / Crystallization Thermal->InLine Flow_Prod Pure API InLine->Flow_Prod Yield: >85%

Workflow comparison between microwave-assisted batch and continuous flow microreactor synthesis.

Protocol A: Microwave-Assisted Solvent-Free Aminolysis

Target: Synthesis of Propranolol (1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol)

  • Reagent Loading: In a specialized heavy-walled microwave vessel, combine 3-(1-naphthoxy)-1,2-epoxypropane (1.0 eq) and isopropylamine (3.0 eq).

    • Causality: The absence of solvent maximizes the collision frequency between the nucleophile and electrophile. The 3.0 eq excess ensures pseudo-first-order kinetics, heavily favoring mono-alkylation over bis-alkylation.

  • Dielectric Heating: Seal the vessel and irradiate at 300 W, ramping the temperature to 100°C over 2 minutes, and hold for 10 minutes.

    • Validation: The microwave system must actively monitor internal pressure and temperature via an IR sensor or fiber-optic probe. A sudden drop in power input indicates the reaction has reached thermal equilibrium.

  • Reaction Monitoring: After cooling, sample the mixture.

    • Validation: Perform TLC (Eluent: Chloroform/Methanol 9:1). The complete disappearance of the epoxide spot (Rf ~0.8) and the appearance of a single polar spot (Rf ~0.3) validates complete conversion.

  • Workup: Remove the excess isopropylamine via vacuum distillation.

    • Causality: Vacuum distillation avoids aqueous extraction, preventing product loss due to the amphiphilic nature of aryloxypropanolamines. The recovered amine can be directly recycled.

Protocol B: Continuous Flow Epoxide Aminolysis

Target: Scalable synthesis of Atenolol or Metoprolol precursors.

  • Feed Preparation: Prepare Feed A (Aryloxy epoxide, 1.0 M in Methanol) and Feed B (Primary amine, 1.5 M in Methanol).

    • Causality: Methanol acts as a protic solvent, stabilizing the transition state of the epoxide ring-opening via hydrogen bonding. This significantly accelerates the reaction rate compared to aprotic solvents.

  • Micromixing: Pump Feed A and Feed B at equal flow rates (e.g., 0.5 mL/min) into a high-efficiency T-mixer.

    • Validation: Ensure HPLC pump pressures remain stable (± 5 psi). Fluctuations indicate microbubble formation or partial blockages, which will destroy the stoichiometric ratio and cause localized bis-alkylation.

  • Thermal Residence: Route the mixed stream into a perfluoroalkoxy (PFA) or stainless-steel residence coil heated to 120°C. Equip the system exit with a 100 psi Back Pressure Regulator (BPR).

    • Causality: The BPR pressurizes the system above the boiling point of methanol (65°C), allowing superheating without phase change. This drastically reduces the required residence time to <5 minutes.

  • In-Line Collection: Collect the output stream into an ice-cooled vessel to immediately quench any further reactivity, followed by direct crystallization.

Conclusion

Achieving reproducibility in the synthesis of substituted aryloxypropanolamines requires abandoning outdated batch reflux methods in favor of technologies that offer precise control over heat and mass transfer. Continuous flow microreactors provide the highest scalability and purity by suppressing competitive bis-alkylation, while microwave-assisted solvent-free protocols offer unparalleled speed for library generation in drug discovery. By adhering to the causally-driven, self-validating protocols outlined above, researchers can ensure robust and high-yielding syntheses of these critical β-blocker APIs.

References

1.[2] Kureshy, R. I., et al. "Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides." ResearchGate. URL:

2.[4] "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods." Chemical Reviews. URL:

3.[1] "Synthesis of aryloxypropanolamines and arylethanolamines." Google Patents (WO1987003583A1). URL:

4.[3] "Development of a continuous flow synthesis of propranolol: tackling a competitive side reaction." ResearchGate. URL:

Sources

A Researcher's Guide to Confirming Mechanism of Action with Knockout Studies

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, elucidating a compound's precise mechanism of action (MoA) is paramount. It is the foundational knowledge upon which safe and effective therapeutics are built. While various biochemical and cellular assays can suggest a drug's target, genetic ablation of the putative target via knockout (KO) studies provides the most definitive, causal evidence. This guide provides an in-depth comparison of knockout strategies against other techniques and offers a detailed workflow for leveraging CRISPR-Cas9 to unequivocally confirm a drug's MoA, using the classic interaction between Rapamycin and the mTOR pathway as our central case study.

The Gold Standard: Why Knockout Studies Prevail

Before a compound can progress, researchers must prove that its biological effect is a direct consequence of its interaction with the intended target. Several techniques can be employed for this purpose, each with distinct advantages and limitations.

Method Principle Pros Cons
CRISPR-Cas9 Knockout Permanent gene disruption via DNA double-strand breaks.Definitive, permanent, and complete loss of protein function. High specificity.Potential for off-target effects (mitigatable). Can be lethal if the gene is essential. Requires clonal selection.[1]
RNA Interference (RNAi) Transient gene silencing via mRNA degradation.Technically simpler and faster for initial screens. Reversible.Often results in incomplete knockdown. Potential for significant off-target effects. Transient effect.[1]
Pharmacological Inhibition Use of a different, validated inhibitor for the same target.Easy to implement.The alternative inhibitor may have its own off-target effects or a different binding mode.
Target Overexpression Increased expression of the target protein.Can sometimes confer resistance to an inhibitor.May not be physiologically relevant and can create artifacts.

While RNAi is a valuable screening tool, the permanence and completeness of a CRISPR-Cas9 knockout offer an unparalleled level of certainty.[1] If a drug's effect is completely abrogated in a cell line where its supposed target has been permanently deleted, it provides a powerful and direct link between the target and the drug's efficacy.

Case Study: Unraveling the Rapamycin MoA

Rapamycin is a macrolide compound initially identified for its potent immunosuppressive and anti-proliferative effects.[2] Its MoA is a classic example of a "gain-of-function" inhibition, where it first binds to an intracellular receptor, and this new complex then inhibits the ultimate target.

The key molecular players are:

  • FKBP12 (FK506-Binding Protein 12) : A small, highly conserved cytosolic protein that functions as a peptidyl-prolyl isomerase.[3][4]

  • mTOR (mechanistic Target of Rapamycin) : A serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[5] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[6][7]

  • Rapamycin : The drug that acts as a molecular "glue."

The established mechanism is that Rapamycin first forms a high-affinity complex with FKBP12. This new Rapamycin-FKBP12 complex then binds directly to the FRB domain of the mTOR protein, specifically inhibiting the function of the mTORC1 complex.[2][8][9]

mTORC1 Signaling Pathway and Rapamycin Inhibition

The following diagram illustrates the core mTORC1 pathway. Growth factor signaling activates mTORC1, which then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell growth.[10] The Rapamycin-FKBP12 complex directly interferes with this process.

mTOR_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects cluster_drug Drug Action Growth Factors Growth Factors mTOR mTOR Growth Factors->mTOR Activates Raptor Raptor mTOR->Raptor S6K1 S6K1 mTOR->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTOR->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits when active Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapamycin Rapamycin Rapa-FKBP12 Rapa-FKBP12 Rapamycin->Rapa-FKBP12 FKBP12 FKBP12 FKBP12->Rapa-FKBP12 Rapa-FKBP12->mTOR Inhibits

Caption: mTORC1 pathway showing inhibition by the Rapamycin-FKBP12 complex.

The Knockout Workflow: From Hypothesis to Confirmation

To confirm this MoA, we can formulate two clear, testable hypotheses that are perfectly suited for knockout studies:

  • Hypothesis 1 (Target Engagement): If FKBP12 is the essential intracellular receptor for Rapamycin, then cells lacking the FKBP12 gene should become resistant to Rapamycin's anti-proliferative effects.

  • Hypothesis 2 (Downstream Effect): If mTORC1 is the ultimate target of the Rapamycin-FKBP12 complex, then knocking out an essential component of mTORC1 (like Raptor or mTOR itself) should phenocopy the anti-proliferative effect of Rapamycin and render the cells insensitive to further treatment.

The following workflow outlines the experimental path to test these hypotheses.

Knockout_Workflow cluster_design Phase 1: Design & Generation cluster_testing Phase 2: Phenotypic Analysis cluster_analysis Phase 3: Data Interpretation A Hypothesis Formulation B gRNA Design for FKBP12 & Raptor A->B C CRISPR Plasmid Transfection B->C D Single Cell Cloning C->D E Knockout Validation (WB / Sequencing) D->E F Establish Cell Lines: 1. Wild-Type (WT) 2. FKBP12 KO 3. Raptor KO E->F G Cell Proliferation Assay (Dose-response w/ Rapamycin) F->G H Western Blot Analysis (p-S6K levels) F->H I Compare IC50 Values (WT vs. KO lines) G->I J Analyze S6K Phosphorylation H->J K Mechanism Confirmation I->K J->K

Caption: Experimental workflow for MoA confirmation using CRISPR-Cas9.

Experimental Protocol: CRISPR-Cas9 Mediated Knockout of FKBP12

This protocol provides a generalized framework for generating a knockout cell line. Specific details (e.g., reagents, cell type) must be optimized for your system. Several vendors offer pre-designed and validated CRISPR/Cas9 plasmids for specific genes.[11][12]

Objective: To generate a stable FKBP12 knockout cell line from a parental (Wild-Type) line.

Materials:

  • Parental cell line (e.g., HEK293T, HeLa)

  • CRISPR/Cas9 plasmid system targeting FKBP12 (ideally a pool of 3 plasmids each with a different gRNA to maximize efficiency)[11]

  • Control (non-targeting gRNA) plasmid

  • Lipofection-based transfection reagent

  • Culture medium, antibiotics (for selection, if applicable), and supplements

  • 96-well plates for single-cell cloning

  • Reagents for Western Blotting and genomic DNA extraction/PCR/Sanger sequencing

Methodology:

  • gRNA Design and Preparation:

    • Rationale: Using multiple gRNAs targeting a constitutive early exon increases the probability of generating a frameshift mutation leading to a functional knockout.[11]

    • Action: Obtain high-quality, endotoxin-free plasmid DNA for your FKBP12-targeting and control CRISPR plasmids.

  • Transfection:

    • Rationale: The plasmids must be efficiently delivered into the cells' nuclei. Lipofection is a common and effective method.

    • Action: Seed the parental cells to be 70-80% confluent on the day of transfection. Prepare the DNA-lipid complexes according to the transfection reagent manufacturer's protocol and add to the cells.

  • Selection and Single-Cell Cloning:

    • Rationale: Transfection is not 100% efficient, and CRISPR editing can result in a mixed population of wild-type, heterozygous, and homozygous KO cells. Isolating single clones is crucial to ensure a homogenous population for downstream assays.

    • Action: 48-72 hours post-transfection, dilute the cell suspension to a concentration of ~1 cell/100 µL and dispense into 96-well plates. If the plasmid contains a selection marker, apply antibiotic selection prior to dilution.

    • Action: Monitor plates for the growth of single colonies over 1-3 weeks. Expand promising clones into larger culture vessels.

  • Validation of Knockout:

    • Rationale: This is the most critical step. You must confirm the absence of the target protein and identify the specific genetic modification.

    • Western Blot: Lyse a portion of cells from each expanded clone and the parental line. Perform a Western blot using a validated antibody against FKBP12. A true knockout clone will show a complete absence of the FKBP12 protein band.

    • Genomic Sequencing: Extract genomic DNA from the validated KO clones. PCR amplify the region of the FKBP12 gene targeted by the gRNAs. Use Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

Interpreting the Results: The Moment of Confirmation

Once you have your validated Wild-Type (WT), FKBP12 KO, and Raptor KO cell lines, you can perform the definitive phenotypic assays.

Expected Outcome 1: Proliferation Assay

Cells are treated with a range of Rapamycin concentrations for 72 hours, and cell viability is measured. The data is used to calculate the half-maximal inhibitory concentration (IC50).

Cell LineExpected Rapamycin IC50Interpretation
Wild-Type ~10 nMThe parental cell line is sensitive to Rapamycin as expected.
FKBP12 KO >10,000 nM (No inhibition)Resistance Confirmed. The absence of FKBP12 prevents Rapamycin from acting, proving it is the required engagement target.
Raptor KO N/A (Reduced baseline proliferation)Phenocopy Confirmed. These cells already have an inhibited growth pathway, so Rapamycin has no further effect. This proves mTORC1 is the downstream target.
Expected Outcome 2: Western Blot for Downstream Signaling

Cells are treated with a fixed, effective concentration of Rapamycin (e.g., 100 nM) for a short period (e.g., 2 hours), and lysates are probed for the phosphorylated form of S6 Kinase (p-S6K), a direct substrate of mTORC1.

  • Wild-Type Cells: High p-S6K at baseline; p-S6K signal is strongly diminished upon Rapamycin treatment.

  • FKBP12 KO Cells: High p-S6K at baseline; p-S6K signal remains high even with Rapamycin treatment. This confirms the drug cannot inhibit the mTORC1 pathway without its binding partner.

  • Raptor KO Cells: p-S6K signal is very low or absent at baseline, with or without Rapamycin. This confirms that the pathway is already inactive due to the absence of the mTORC1 complex.

Together, these results provide an irrefutable, multi-layered confirmation of Rapamycin's mechanism of action. The FKBP12 KO demonstrates the necessity of the drug's direct binding partner, while the Raptor KO confirms the identity of the downstream pathway being modulated. This level of rigor is the hallmark of a properly executed MoA study and is essential for the confident progression of any therapeutic candidate.

References

  • Vertex AI Search. (2024).
  • Ovid. (n.d.).
  • ACS Pharmacology & Translational Science. (2024). Unveiling the Role of Mechanistic Target of Rapamycin Kinase (MTOR) Signaling in Cancer Progression and the Emergence of MTOR Inhibitors as Therapeutic Strategies. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). FKBPs and the Akt/mTOR pathway. [Link]

  • AACR Journals. (2007). The Mammalian Target of Rapamycin Signaling Pathway: Twists and Turns in the Road to Cancer Therapy. [Link]

  • ResearchGate. (n.d.). Functions of FKBP12.
  • The Journal of Clinical Investigation. (2011). mTOR Signaling, Function, Novel Inhibitors, and Therapeutic Targets. [Link]

  • PubMed. (2021). Physiological function of FKBP12, a primary target of rapamycin/FK506: a newly identified role in transcription of ribosomal protein genes in yeast. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). The Role of Mechanistic Target of Rapamycin (mTOR) Complexes Signaling in the Immune Responses. [Link]

  • MDPI. (2025). The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease. [Link]

  • American Physiological Society. (n.d.). Mammalian target of rapamycin and the kidney. I. The signaling pathway. [Link]

  • Wikipedia. (n.d.). mTORC1. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). mTOR signaling at a glance. [Link]

  • National Center for Biotechnology Information (PMC). (2018). Effects of rapamycin on growth hormone receptor knockout mice. [Link]

  • National Center for Biotechnology Information (PMC). (2024). Gene-Silencing Therapeutic Approaches Targeting PI3K/Akt/mTOR Signaling in Degenerative Intervertebral Disk Cells: An In Vitro Comparative Study Between RNA Interference and CRISPR–Cas9. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Nutrient Regulation of the mTOR Complex 1 Signaling Pathway. [Link]

  • Fight Aging!. (2018). Rapamycin Does Not Interact Favorably with Growth Hormone Receptor Knockout. [Link]

  • PubMed. (2018). Effects of rapamycin on growth hormone receptor knockout mice. [Link]

  • Addgene. (n.d.). Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). The Target of Rapamycin and Mechanisms of Cell Growth. [Link]

  • PNAS. (n.d.). Tissue-restricted inhibition of mTOR using chemical genetics. [Link]

Sources

Safety Operating Guide

2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Guide for 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-

As a Senior Application Scientist overseeing the scale-up and downstream processing of active pharmaceutical ingredients (APIs), I recognize that chemical handling extends far beyond the reaction flask. 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- (CAS: 63474-04-4)—commonly known as 1-(benzyloxy)-3-(isopropylamino)-2-propanol—is a critical secondary amine intermediate frequently utilized in the synthesis of beta-adrenergic blocking agents (beta-blockers).

Due to its inherent basicity, organic solubility, and classification as a pharmaceutical intermediate, improper disposal of this compound poses severe risks to aquatic ecosystems and wastewater treatment infrastructure. This guide provides a self-validating, step-by-step operational framework for the safe handling, neutralization, and disposal of this compound, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Physicochemical Hazard Profile & Causality

Understanding the why behind a safety protocol is as critical as the protocol itself.

  • Amine Basicity: The secondary amine functional group makes this compound inherently basic. Direct discharge into wastewater can locally alter aquatic pH and destroy the delicate microbial digesters in publicly owned treatment works (POTWs).

  • Exothermic Reactivity: Mixing neat organic amines with concentrated acids (especially oxidizing acids like sulfuric or nitric acid) can lead to rapid, dangerous exothermic decomposition [4].

  • Regulatory Classification: As a pharmaceutical intermediate, its waste streams are subject to stringent Resource Conservation and Recovery Act (RCRA) guidelines, requiring deliberate segregation from standard chemical waste [2].

Operational Workflow for Safe Handling & Containment

When a spill occurs, immediate and calculated action is required to prevent vapor inhalation and secondary reactions.

SpillResponse Start Spill Detected (Amine Intermediate) Assess Assess Volume & Toxicity Start->Assess Ventilate Ensure Ventilation & Don PPE Assess->Ventilate Absorb Apply Inert Absorbent (Vermiculite/Sand) Ventilate->Absorb Collect Collect in Compatible Waste Container Absorb->Collect Label Label as Hazardous Amine Waste Collect->Label Dispose Transfer to EHS for Incineration Label->Dispose

Workflow for the safe containment and cleanup of amine intermediate spills.

Spill Cleanup Protocol:
  • Assess and Isolate: Immediately isolate the spill area. Verify the volume and concentration of the spilled intermediate.

  • Ventilation and PPE: Ensure the fume hood or room ventilation is operating at maximum capacity. Don appropriate PPE: chemical-resistant nitrile or butyl rubber gloves, safety goggles, and a lab coat.

  • Apply Inert Absorbent: Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

    • Causality: Do not use combustible materials (like paper towels for large spills) or acidic absorbents. The basic amine can trigger an exothermic reaction upon contact with reactive substrates.

  • Collect and Contain: Use non-sparking tools to sweep the absorbed mixture into a compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a water rinse. Collect all rinsate as hazardous aqueous waste.

Step-by-Step Disposal Procedures

Waste generated from this intermediate must be strictly segregated to prevent incompatible chemical reactions during transit and storage.

WasteSegregation Waste Generate Chemical Waste (CAS 63474-04-4) State Determine Physical State Waste->State Liquid Liquid Waste State->Liquid Solid Solid Waste (PPE, Wipes, Flasks) State->Solid Aqueous Aqueous Mixture (Neutralize to pH 6-8) Liquid->Aqueous Organic Organic Solvent Mixture Liquid->Organic SolidWaste Hazardous Solid Waste Drum Solid->SolidWaste Incineration High-Temp Incineration (EPA Compliant) Aqueous->Incineration Organic->Incineration

Decision tree for the segregation and disposal of amine intermediate waste streams.

Protocol A: Aqueous Amine Waste Neutralization

Causality: Neutralizing basic amine waste before final disposal prevents pressure buildup in waste drums and mitigates the risk of incompatible chemical reactions during TSDF transit.

  • Setup: Place the aqueous waste container in an ice bath within a functioning fume hood.

  • Dilution: Ensure the amine concentration in the aqueous waste is below 10% (v/v) to mitigate heat generation.

  • Acid Titration: Slowly add a dilute, non-oxidizing acid (e.g., 1M Hydrochloric Acid) dropwise while stirring continuously.

    • Causality: Rapid addition or the use of concentrated oxidizing acids can cause violent exothermic surges and potential loss of containment [4].

  • pH Verification (Self-Validation): Monitor the pH using indicator strips or a calibrated pH meter until the solution stabilizes in a neutral range (pH 6.0 - 8.0).

  • Labeling and Transfer: Transfer the neutralized solution to a designated "Aqueous Hazardous Waste" carboy.

Protocol B: Empty Container Triple-Rinsing

Under EPA regulations, containers that previously held pharmaceutical chemicals must be rendered "RCRA empty" before standard disposal [3].

  • Initial Drain: Ensure the container is completely drained of all flowable liquid.

  • First Rinse: Add a compatible organic solvent (e.g., ethanol or methanol) equal to 10% of the container's volume. Cap and agitate vigorously. Empty the rinsate into the designated organic waste drum.

  • Second and Third Rinses: Repeat the rinsing process two additional times. Causality: Triple-rinsing systematically dilutes the residual API intermediate to mathematically negligible levels, ensuring regulatory compliance.

  • Defacement and Disposal: Deface the original chemical label and dispose of the triple-rinsed container in standard solid waste or glass recycling, as permitted by local institutional policy.

Waste Segregation & Compatibility Data

To ensure operational safety, all quantitative limits and compatibility parameters for 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- are summarized below:

Waste StreamPhysical StateAcceptable pH RangeIncompatible MaterialsTarget Disposal Method
Aqueous Amine Waste Liquid6.0 - 8.0Concentrated acids, oxidizersHigh-Temp Incineration (TSDF)
Organic Solvent Waste LiquidN/AAqueous acids, peroxidesHigh-Temp Incineration (TSDF)
Solid Contaminated Waste SolidN/AStrong oxidizersHazardous Solid Waste Drum
"RCRA Empty" Containers SolidN/AN/AStandard Solid Waste / Recycling

Regulatory & Environmental Considerations

As drug development professionals, we must adhere strictly to environmental regulations regarding pharmaceutical waste to protect our communities and maintain institutional compliance.

  • EPA Subpart P Compliance: The EPA's 40 CFR Part 266 Subpart P provides tailored standards for the management of hazardous waste pharmaceuticals[2]. While primarily aimed at healthcare facilities, R&D labs handling API intermediates should align with these stringent tracking and accumulation standards to ensure cradle-to-grave compliance.

  • The Sewer Ban: Under no circumstances should neat 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- be flushed down the drain. The EPA strictly prohibits the sewering of hazardous pharmaceutical waste to prevent the contamination of municipal water supplies and the disruption of biological systems in water treatment plants [2].

  • Prudent Practices: All disposal methodologies must align with the National Research Council's Prudent Practices in the Laboratory, which mandates the segregation of organic amines from oxidizing agents and the use of high-temperature incineration for final chemical destruction [1].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2019). 40 CFR Part 266 Subpart P - Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR). [Link]

  • U.S. Environmental Protection Agency. (1980). 40 CFR 261.7 - Residues of hazardous waste in empty containers. Electronic Code of Federal Regulations (eCFR). [Link]

  • American Chemical Society. (2021). Lessons Learned from a Delayed Exothermic Decomposition: Amine Neutralizations with Strong, Oxidizing Acids. ACS Chemical Health & Safety. [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- (Bisoprolol)

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the scrupulous handling of chemical compounds is paramount to ensuring both personnel safety and data integrity. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-, a compound commonly known as Bisoprolol. While this document primarily draws upon safety data for the more prevalent Bisoprolol Fumarate salt, the recommendations provided are directly applicable to the safe handling of the free base form in a laboratory setting.[1][2][3][4]

The core principle of laboratory safety is risk mitigation. For a compound like Bisoprolol, which is a potent beta-blocker, the primary risks to laboratory personnel are inadvertent exposure through inhalation, ingestion, or skin contact.[3][4] Understanding the causality behind each PPE recommendation is therefore crucial for fostering a robust safety culture.

Hazard Assessment: Understanding the Risks

Bisoprolol is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[2][4] There are also concerns regarding its potential for reproductive toxicity.[2][4] The immediate health effects of acute exposure can include dizziness, headache, and gastrointestinal disturbances.[1][3] Therefore, the PPE strategy is designed to create a comprehensive barrier against these potential routes of exposure.

Essential Personal Protective Equipment

The following table summarizes the essential PPE for handling Bisoprolol in a laboratory setting.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions containing Bisoprolol, which could be readily absorbed through the mucous membranes of the eyes.[2][5]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents dermal absorption of the compound. Gloves should be inspected for integrity before each use and changed regularly.[1][3][5]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[1][3][5]
Respiratory Protection A NIOSH-approved respirator may be necessary.Required when there is a risk of generating dust or aerosols, such as when weighing the solid compound or preparing concentrated solutions.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational protocol is critical for minimizing the risk of exposure. The following workflow outlines the key steps for safely handling Bisoprolol.

Preparation and Donning PPE
  • Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • PPE Inspection : Before donning, inspect all PPE for any signs of damage or contamination.

  • Donning Sequence : Don PPE in the following order: lab coat, then gloves, and finally, eye protection. If a respirator is required, it should be donned after the lab coat and before gloves and eye protection.

Handling and Experimental Work
  • Weighing : When weighing solid Bisoprolol, perform the task in a fume hood or a balance enclosure to contain any dust.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Procedures : Conduct all experimental procedures involving Bisoprolol within a fume hood to minimize the inhalation of any potential aerosols.

Doffing and Disposal of PPE
  • Doffing Sequence : The removal of PPE should be done in a manner that prevents cross-contamination. The generally accepted sequence is gloves first, followed by eye protection, and then the lab coat.

  • Hand Hygiene : Immediately after removing gloves, wash your hands thoroughly with soap and water.

  • PPE Disposal : Dispose of all used disposable PPE, such as gloves, as chemical waste in a designated and clearly labeled container.[6]

The following diagram illustrates the logical workflow for PPE selection and use when handling Bisoprolol.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area inspect_ppe Inspect PPE prep_area->inspect_ppe don_ppe Don PPE inspect_ppe->don_ppe weigh Weigh Solid don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment doff_ppe Doff PPE experiment->doff_ppe Complete Handling wash_hands Wash Hands doff_ppe->wash_hands dispose_ppe Dispose of PPE wash_hands->dispose_ppe

Caption: Workflow for PPE selection and use with Bisoprolol.

Disposal Plan: Ensuring Environmental and Personnel Safety

The proper disposal of Bisoprolol and any contaminated materials is a critical final step in the safe handling process. Improper disposal can lead to environmental contamination and pose a risk to public health.

  • Waste Segregation : All waste contaminated with Bisoprolol, including excess solid compound, solutions, and used PPE, must be segregated from general waste streams.[6][7]

  • Waste Containers : Use clearly labeled, sealed, and appropriate containers for the collection of Bisoprolol waste. The label should clearly indicate "Hazardous Chemical Waste" and list the contents.[6][7]

  • Disposal Method : The recommended method for the disposal of pharmaceutical waste is through a licensed chemical waste disposal service, which will typically use high-temperature incineration to ensure the complete destruction of the compound.[7] Do not dispose of Bisoprolol down the drain, as this can contaminate waterways.[7]

  • Spill Management : In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the contaminated material into a sealed container for disposal as hazardous waste.

By adhering to these detailed operational and disposal plans, researchers can significantly mitigate the risks associated with handling Bisoprolol, fostering a safer and more compliant laboratory environment.

References

  • Unichem Pharmaceuticals (USA), Inc. (2020).
  • LGC Limited. (2023).
  • Pfizer. (2008).
  • Cayman Chemical. (2025).
  • Spectrum Chemical. (2018).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.